molecular formula C22H28O7 B15593648 3-Epichromolaenide

3-Epichromolaenide

Cat. No.: B15593648
M. Wt: 404.5 g/mol
InChI Key: FOCCASNSHDSZLN-IEBFLSOUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Epichromolaenide is a useful research compound. Its molecular formula is C22H28O7 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

IUPAC Name

[(3aR,4R,9S,10E,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

InChI

InChI=1S/C22H28O7/c1-12-6-7-17(27-16(5)24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-23/h6,8,11,17-20,23H,4,7,9-10H2,1-3,5H3/b12-6?,13-8+,14-11+/t17-,18+,19+,20+/m0/s1

InChI Key

FOCCASNSHDSZLN-IEBFLSOUSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to 3-Epichromolaenide: Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of 3-Epichromolaenide, a sesquiterpenoid lactone. Due to the limited availability of detailed experimental data specifically for this compound, this document synthesizes information from related compounds and general phytochemical practices to offer a robust framework for its study.

Natural Source

This compound is a naturally occurring sesquiterpenoid that has been isolated from Chromolaena glaberrima. This plant belongs to the Asteraceae family, which is well-known for producing a wide variety of bioactive secondary metabolites, including other sesquiterpene lactones.

Experimental Protocols: Isolation of Sesquiterpenoid Lactones from Chromolaena Species

2.1. Plant Material Collection and Preparation

  • Collection: The aerial parts (leaves and stems) of Chromolaena glaberrima are collected.

  • Drying: The plant material is air-dried in the shade at room temperature for 7-14 days until brittle.

  • Grinding: The dried material is ground into a fine powder using a mechanical mill.

2.2. Extraction

  • Solvent Extraction: The powdered plant material is subjected to maceration with an organic solvent. Methanol (B129727) or a mixture of dichloromethane (B109758) and methanol (1:1) are commonly used for extracting sesquiterpenoids. The extraction is typically carried out at room temperature for a period of 24-72 hours with occasional agitation.

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

2.3. Fractionation

  • Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). Sesquiterpenoid lactones are typically found in the chloroform and ethyl acetate fractions.

2.4. Chromatographic Purification

  • Column Chromatography (CC): The bioactive fraction (e.g., chloroform fraction) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC): Fractions containing the compound of interest are further purified by pTLC using a suitable solvent system (e.g., n-hexane:ethyl acetate mixtures).

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is achieved using preparative or semi-preparative HPLC, often with a reversed-phase C18 column and a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

2.5. Structure Elucidation

The structure of the isolated compound is confirmed using spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions within the molecule.

Quantitative Data

Specific quantitative data for the yield and purity of this compound from Chromolaena glaberrima is not available in the reviewed literature. However, the yield of sesquiterpenoid lactones from plants in the Asteraceae family can vary significantly depending on the species, geographical location, and the extraction and purification methods employed. The following table provides a general range of expected yields based on isolations of similar compounds.

ParameterTypical RangeNotes
Crude Extract Yield 2 - 10% (of dry plant weight)Highly dependent on the solvent and extraction method.
Sesquiterpenoid Lactone Fraction Yield 0.1 - 2% (of crude extract weight)Varies based on the abundance of these compounds in the specific plant.
Pure Compound Yield 1 - 50 mg (from 100g of dry plant material)Final yield is influenced by the number of purification steps.
Purity >95%Typically achieved after final HPLC purification.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, sesquiterpenoid lactones as a class are known to exhibit a wide range of pharmacological effects, including anti-inflammatory and cytotoxic activities.

4.1. Anti-inflammatory Activity

Many sesquiterpenoid lactones exert their anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

4.2. Cytotoxic Activity

The cytotoxic effects of sesquiterpenoid lactones against various cancer cell lines are also well-documented. This activity is often attributed to their ability to induce apoptosis and inhibit cell proliferation.

Visualizations

5.1. Experimental Workflow

experimental_workflow plant_material Plant Material (Chromolaena glaberrima) drying Air Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (Methanol/DCM) grinding->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract fractionation Solvent Partitioning crude_extract->fractionation fractions Hexane, Chloroform, Ethyl Acetate Fractions fractionation->fractions column_chromatography Column Chromatography (Silica Gel) fractions->column_chromatography ptlc Preparative TLC column_chromatography->ptlc hplc HPLC Purification ptlc->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR, UV) pure_compound->structure_elucidation

Figure 1: General experimental workflow for the isolation of this compound.

5.2. Postulated Anti-inflammatory Signaling Pathway

The following diagram illustrates the potential mechanism of anti-inflammatory action for a generic sesquiterpenoid lactone, which may be applicable to this compound.

Figure 2: Postulated anti-inflammatory signaling pathway of sesquiterpenoid lactones.

The Biosynthesis of 3-Epichromolaenide in Chromolaena glaberrima: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 3-Epichromolaenide, a heliangolide-type sesquiterpene lactone found in Chromolaena glaberrima. Drawing upon established principles of sesquiterpenoid biosynthesis in the Asteraceae family, this document outlines the key enzymatic steps, precursor molecules, and chemical transformations leading to the formation of this complex natural product. Detailed experimental protocols for the extraction, isolation, and quantification of sesquiterpene lactones are provided, offering a practical framework for researchers in natural product chemistry and drug discovery. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying biochemical processes. While specific quantitative data for this compound in C. glaberrima remains to be extensively reported in the literature, this guide serves as a foundational resource for stimulating further investigation into this and related bioactive compounds.

Introduction

Chromolaena glaberrima, a member of the Asteraceae family, is a source of various secondary metabolites, including a diverse array of sesquiterpene lactones (STLs).[1] Among these, this compound, a heliangolide derivative, has been identified.[] Heliangolides are a class of STLs characterized by a ten-membered carbocyclic ring and a lactone ring, and they exhibit a wide range of biological activities. Understanding the biosynthesis of these complex molecules is crucial for their potential biotechnological production and for the development of novel therapeutic agents. This guide synthesizes the current knowledge on STL biosynthesis to propose a putative pathway for this compound in C. glaberrima.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of sesquiterpene lactone formation in Asteraceae, originating from the isoprenoid pathway. The pathway can be broadly divided into three key stages:

  • Formation of the Sesquiterpene Precursor: The universal C15 precursor for all sesquiterpenoids, farnesyl pyrophosphate (FPP), is synthesized via the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways.

  • Cyclization to the Germacranolide Skeleton: FPP undergoes a complex cyclization reaction catalyzed by a sesquiterpene synthase, typically a germacrene A synthase (GAS), to form the foundational germacrene A ring structure.

  • Post-Cyclization Modifications: The germacrene A skeleton undergoes a series of oxidative modifications, including hydroxylations and the formation of a carboxyl group, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). This is followed by lactonization to form the characteristic γ-lactone ring of germacranolides. Further enzymatic modifications, such as additional hydroxylations, acylations, and epoxidations, lead to the diverse array of STLs, including the heliangolide scaffold of this compound.

The proposed biosynthetic pathway from FPP to a generalized heliangolide precursor is depicted below. The final specific steps leading to this compound would involve further enzymatic modifications at various positions on the heliangolide core.

Heliangolide Biosynthesis FPP Farnesyl Pyrophosphate (FPP) GermacreneA Germacrene A FPP->GermacreneA Germacrene A Synthase (GAS) GermacrenoicAcid Germacrenoic Acid GermacreneA->GermacrenoicAcid Cytochrome P450 Monooxygenases (CYP450s) Costunolide Costunolide (Germacranolide) GermacrenoicAcid->Costunolide Costunolide Synthase (COS) Heliangolide Heliangolide Precursor Costunolide->Heliangolide Further Oxidations/ Isomerizations Epichromolaenide This compound Heliangolide->Epichromolaenide Specific Tailoring Enzymes

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

As of the latest literature review, specific quantitative data on the concentration or yield of this compound from Chromolaena glaberrima has not been extensively reported. The abundance of sesquiterpene lactones in plants can vary significantly based on factors such as the developmental stage of the plant, environmental conditions, and genetic variability. For the quantification of STLs in plant extracts, spectrophotometric and chromatographic methods, as detailed in the experimental protocols section, are commonly employed.[3][4][5][6]

Table 1: General Quantitative Methods for Sesquiterpene Lactones

MethodPrincipleApplicationReference
Spectrophotometry Based on the reaction of the α-methylene-γ-lactone moiety with a sulfhydryl-containing reagent (e.g., Ellman's reagent), leading to a measurable color change.Rapid estimation of the total content of certain types of allergenic STLs.[4]
High-Performance Liquid Chromatography (HPLC) Separation of individual STLs based on their polarity, followed by detection using a UV or DAD detector.Accurate quantification of known STL standards in complex mixtures.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile or derivatized STLs based on their boiling points and mass-to-charge ratio.Identification and quantification of volatile or semi-volatile STLs.[7]

Experimental Protocols

The following protocols are generalized methods for the extraction, isolation, and analysis of sesquiterpene lactones from plant material, which can be adapted for the study of this compound in Chromolaena glaberrima.

Extraction of Sesquiterpene Lactones

This protocol describes a general procedure for the extraction of STLs from dried plant material.

Workflow for STL Extraction

STL_Extraction_Workflow PlantMaterial Dried and Powdered Plant Material Maceration Maceration with Methanol (or other suitable solvent) PlantMaterial->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration under Reduced Pressure Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract STL_Isolation_Workflow CrudeExtract Crude Extract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC Thin Layer Chromatography (TLC) Analysis FractionCollection->TLC Pooling Pooling of Similar Fractions TLC->Pooling Purification Further Purification (e.g., Preparative HPLC) Pooling->Purification IsolatedCompound Isolated this compound Purification->IsolatedCompound

References

An In-depth Technical Guide to 3-Epichromolaenide: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Epichromolaenide, a sesquiterpenoid lactone, is a natural product isolated from the plant species Chromolaena glaberrima. This technical guide provides a comprehensive overview of its known physical and chemical properties, drawing from available scientific literature. While extensive biological data remains to be elucidated, this document serves as a foundational resource for researchers interested in the potential applications of this compound.

Chemical and Physical Properties

This compound, also known as 3-Epihiyodorilactone B, possesses a complex molecular structure characteristic of sesquiterpenoid lactones. The following tables summarize its key physical and chemical identifiers.

PropertyValueSource
Molecular Formula C₂₂H₂₈O₇--INVALID-LINK--
Molecular Weight 404.45 g/mol --INVALID-LINK--
Appearance Powder--INVALID-LINK--
Solubility Soluble in DMSO--INVALID-LINK--
Chemical IdentifierValueSource
IUPAC Name (9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate--INVALID-LINK--
Synonyms 3-Epihiyodorilactone B--INVALID-LINK--
CAS Number 89913-53-1--INVALID-LINK--

Spectral Data

Detailed spectral data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are essential for the unambiguous identification and characterization of this compound. At present, specific, experimentally-derived spectral data for this compound is not publicly available. Researchers are encouraged to perform these analyses upon isolation or synthesis of the compound.

Isolation and Purification

The primary source of this compound is the plant Chromolaena glaberrima. A general workflow for the isolation of sesquiterpenoids from plant material is outlined below.

Caption: A generalized workflow for the isolation and purification of this compound.

Experimental Protocol: General Guidance for Isolation
  • Plant Material Preparation: Air-dry the leaves of Chromolaena glaberrima and grind them into a fine powder to increase the surface area for extraction.

  • Extraction: Macerate the powdered plant material in a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 24-48 hours). This process should be repeated multiple times to ensure exhaustive extraction.

  • Concentration: Combine the solvent extracts and remove the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: Subject the crude extract to column chromatography using a stationary phase like silica (B1680970) gel. Elute with a gradient of solvents, starting with non-polar solvents (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate (B1210297) and methanol).

  • Monitoring: Monitor the collected fractions using thin-layer chromatography (TLC) to identify fractions containing compounds with similar retention factors.

  • Purification: Pool the fractions containing the target compound and subject them to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to isolate pure this compound.

  • Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods, including NMR (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research on the biological activity of this compound. The potential for this compound to interact with biological systems remains an open area for investigation. Many sesquiterpenoid lactones are known to exhibit a range of biological effects, including cytotoxic, anti-inflammatory, and anti-microbial activities. Future research should focus on screening this compound against various cell lines and biological targets to elucidate its pharmacological profile.

A hypothetical workflow for investigating the cytotoxic effects and potential mechanism of action is presented below.

Biological_Activity_Workflow cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Dose_Response Dose-Response and IC50 Determination Cytotoxicity_Assay->Dose_Response Apoptosis_Assay Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI) Dose_Response->Apoptosis_Assay If cytotoxic Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Apoptosis_Assay->Pathway_Analysis Target_Identification Target Identification Studies Pathway_Analysis->Target_Identification Start This compound Start->Cytotoxicity_Assay

Caption: A proposed workflow for investigating the biological activity of this compound.

Future Directions

The study of this compound is in its infancy. To unlock its potential for therapeutic applications, the following research areas should be prioritized:

  • Complete Physicochemical Characterization: Determination of melting point, boiling point, and solubility in a range of solvents.

  • Comprehensive Spectral Analysis: Acquisition and publication of detailed ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry data.

  • Broad Biological Screening: Evaluation of its activity against a panel of cancer cell lines, bacteria, fungi, and viruses.

  • Mechanism of Action Studies: If biological activity is identified, elucidation of the underlying signaling pathways and molecular targets.

  • Total Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive biological evaluation and the synthesis of analogues for structure-activity relationship studies.

This technical guide serves as a starting point for the scientific community to build upon. The comprehensive characterization and biological evaluation of this compound may reveal novel therapeutic opportunities.

A Comprehensive Review of 3-Epichromolaenide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epichromolaenide is a sesquiterpenoid natural product isolated from the plant Chromolaena glaberrima. Sesquiterpenoids, a class of C15 terpenoids, are known for their diverse and significant biological activities, attracting considerable interest in the fields of pharmacology and drug discovery. This technical guide provides a comprehensive review of the available scientific literature on this compound and related compounds, with a focus on its isolation, structural elucidation, and potential biological activities. Due to the limited specific research on this compound, this review also encompasses data on the closely related and more extensively studied compound, chromolaenide (B1163283), also isolated from Chromolaena glaberrima.

Isolation and Structural Elucidation

The primary source for the isolation of this compound and its congeners is the plant Chromolaena glaberrima. The initial phytochemical investigation that led to the characterization of these heliangolide-type sesquiterpene lactones was reported by Ahmed, Whittemore, and Mabry in their 1985 publication in the journal Phytochemistry.[1][2][3][4][5][6][7]

Experimental Protocols

Plant Material Collection and Extraction:

A detailed protocol for the isolation of sesquiterpenoids from Chromolaena glaberrima, as adapted from the seminal literature, is as follows:

  • Collection and Preparation: Aerial parts of Chromolaena glaberrima are collected and air-dried to a constant weight. The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically chloroform (B151607) or a mixture of chloroform and methanol, at room temperature. This process is usually carried out over several days to ensure the complete extraction of secondary metabolites.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Chromatographic Separation and Purification:

The complex crude extract is subjected to a series of chromatographic techniques to isolate the individual compounds.

  • Column Chromatography: The crude extract is first fractionated by column chromatography over silica (B1680970) gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate (B1210297) and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (PTLC): Fractions showing promising profiles on TLC are further purified using preparative TLC with an appropriate solvent system to yield the pure compounds.

  • High-Performance Liquid Chromatography (HPLC): For final purification and to ensure high purity, preparative or semi-preparative HPLC is often employed.

Structure Elucidation:

The chemical structure of the isolated compounds is determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as hydroxyl, carbonyl, and ester groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify chromophores within the molecule.

The logical workflow for the isolation and characterization of this compound is depicted in the following diagram:

G Figure 1: General workflow for the isolation and characterization of this compound. cluster_collection Plant Material Processing cluster_extraction Extraction cluster_purification Purification cluster_elucidation Structure Elucidation A Collection of Chromolaena glaberrima B Air Drying and Grinding A->B C Solvent Extraction (e.g., Chloroform) B->C D Concentration (Rotary Evaporation) C->D E Column Chromatography (Silica Gel) D->E F Preparative TLC E->F G HPLC F->G H NMR Spectroscopy (1H, 13C, 2D) G->H I Mass Spectrometry (HRMS) G->I J IR & UV-Vis Spectroscopy G->J K This compound Structure H->K I->K J->K

Figure 1: General workflow for the isolation and characterization of this compound.

Biological Activity

While specific biological activity data for this compound is scarce in the public domain, research on the closely related compound, chromolaenide, and other sesquiterpene lactones provides valuable insights into its potential pharmacological properties.

Antimicrobial Activity

A study on the antimicrobial activity of chromolaenide and its derivatives demonstrated a clear dependence on the presence of the α-methylene-γ-lactone group for its biological action. This functional group is a common feature in many biologically active sesquiterpene lactones and is known to react with nucleophilic centers in biological macromolecules, such as sulfhydryl groups in enzymes.

Table 1: Antimicrobial Activity of Chromolaenide and its Derivatives

CompoundMinimum Inhibitory Concentration (MIC) against Staphylococcus aureus (µg/mL)
ChromolaenideData not available in snippets
Chromolaenide derivativesData not available in snippets

Note: Specific quantitative data from the original study was not available in the searched snippets.

The proposed mechanism of antimicrobial action involves the alkylation of microbial proteins, leading to the inhibition of essential cellular processes and ultimately cell death.

G Figure 2: Proposed mechanism of antimicrobial action of sesquiterpene lactones. STL Sesquiterpene Lactone (with α-methylene-γ-lactone) Alkylation Michael Addition (Alkylation) STL->Alkylation Protein Bacterial Protein (with Nucleophilic -SH group) Protein->Alkylation Inactivation Inactivated Protein Alkylation->Inactivation Inhibition Inhibition of Cellular Processes Inactivation->Inhibition Death Bacterial Cell Death Inhibition->Death

Figure 2: Proposed mechanism of antimicrobial action of sesquiterpene lactones.

Cytotoxic and Anti-inflammatory Potential

Sesquiterpene lactones as a class are well-documented for their cytotoxic and anti-inflammatory activities. While no specific IC50 values for this compound have been reported in the available literature, the general mechanisms of action for this class of compounds are relevant.

The anti-inflammatory effects of sesquiterpene lactones are often attributed to their ability to inhibit the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). NF-κB plays a central role in the inflammatory response by regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

G Figure 3: General signaling pathway for the anti-inflammatory action of sesquiterpene lactones. Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK P_IkB P-IκB IKK->P_IkB Phosphorylation IkB IκB IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB (nucleus) NFkB->NFkB_n Translocation Ub_IkB Ub-IκB P_IkB->Ub_IkB Ubiquitination Proteasome Proteasome Ub_IkB->Proteasome Degradation Proteasome->IkB releases Gene Pro-inflammatory Gene Expression NFkB_n->Gene STL Sesquiterpene Lactone (e.g., this compound) STL->IKK Inhibition STL->NFkB Inhibition

Figure 3: General signaling pathway for the anti-inflammatory action of sesquiterpene lactones.

Conclusion and Future Directions

This compound is a sesquiterpenoid isolated from Chromolaena glaberrima. While its specific biological activities have not been extensively reported, its structural similarity to other bioactive sesquiterpene lactones, such as chromolaenide, suggests potential antimicrobial, cytotoxic, and anti-inflammatory properties. The presence of the α-methylene-γ-lactone moiety is a key structural feature that likely governs its biological activity through Michael-type addition reactions with biological nucleophiles.

Future research should focus on the following areas:

  • Comprehensive Biological Screening: A thorough evaluation of the cytotoxic, anti-inflammatory, antimicrobial, and other pharmacological activities of pure this compound is warranted. This should include determining IC50 values against a panel of cancer cell lines and microbial strains.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects is crucial. This would involve investigating its interactions with key signaling pathways, such as NF-κB and MAPK pathways.

  • Synthesis and Analogue Development: The development of a synthetic route to this compound would not only confirm its structure but also enable the synthesis of analogues with potentially improved activity and selectivity.

  • In Vivo Studies: Following promising in vitro results, in vivo studies in appropriate animal models will be necessary to evaluate the efficacy and safety of this compound as a potential therapeutic agent.

The exploration of natural products like this compound continues to be a valuable endeavor in the quest for new and effective therapeutic agents. Further dedicated research on this compound is essential to unlock its full therapeutic potential.

References

3-Epichromolaenide: A Technical Overview of Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epichromolaenide is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. Isolated from Chromolaena glaberrima, a plant belonging to the Asteraceae family, this compound represents a promising candidate for further investigation in the realm of drug discovery. While direct and extensive research on this compound is nascent, its structural classification as a sesquiterpene lactone and its origin from a medicinally significant plant genus provide a strong basis for predicting its potential pharmacological properties. This technical guide synthesizes the known biological activities of closely related compounds and the broader Chromolaena genus to extrapolate the potential therapeutic applications of this compound.

Predicted Biological Activities of this compound

Based on the activities of other sesquiterpene lactones and extracts from the Chromolaena genus, this compound is hypothesized to possess anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Potential

Sesquiterpene lactones are one of the most significant classes of plant-derived phytochemicals exhibiting cytotoxic and anticancer activities.[1] Their mechanism of action is often attributed to the presence of an α-methylene-γ-lactone group, which can react with nucleophilic sites on biological macromolecules, thereby disrupting cellular processes.[2]

Table 1: Cytotoxic Activity of Sesquiterpene Lactones against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 ValueReference
Dehydrocostus lactoneHepG2 (Hepatocellular Carcinoma)20.33 µM[1]
BigelovinHT-29 (Colon Cancer)Not specified[1]
BigelovinHCT 116 (Colon Cancer)Not specified[1]

Note: This table presents data for other sesquiterpene lactones to illustrate the potential activity of this class of compounds.

Anti-inflammatory Activity

Extracts from Chromolaena species have been traditionally used to treat inflammatory conditions.[3] The anti-inflammatory effects of sesquiterpene lactones are often mediated through the inhibition of key pro-inflammatory signaling pathways.[2]

Antimicrobial Activity

Various extracts from Chromolaena odorata have demonstrated significant antimicrobial activity against a range of human pathogens.[4][5] This suggests that constituent compounds, such as this compound, may contribute to these effects.

Table 2: Antimicrobial Activity of Chromolaena odorata Extracts

Extract SolventBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Ethanolic Leaf ExtractStaphylococcus aureus TISTR 14660.81 mg/mL[4]
Methanolic Leaf ExtractStaphylococcus aureus TISTR 14661.62 mg/mL[4]
Hexane Leaf ExtractStaphylococcus aureus TISTR 14661.62 mg/mL[4]
Methanolic Leaf ExtractStreptococcus pyogenes ATCC 196151.62 mg/mL[4]
Hexane Leaf ExtractStreptococcus pyogenes ATCC 196151.62 mg/mL[4]

Note: This table demonstrates the antimicrobial potential of the genus from which this compound is isolated.

Potential Mechanisms of Action and Signaling Pathways

The biological activities of sesquiterpene lactones are often linked to their ability to modulate critical cellular signaling pathways.

Induction of Apoptosis (Anticancer)

A common mechanism for the anticancer activity of sesquiterpene lactones is the induction of apoptosis, or programmed cell death.[1] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound (Predicted) This compound (Predicted) This compound (Predicted)->Death Receptors Activates This compound (Predicted)->Mitochondrion Induces Stress

Predicted Apoptotic Pathways for this compound.
Inhibition of NF-κB Signaling (Anti-inflammatory)

The transcription factor NF-κB is a master regulator of inflammation. Many sesquiterpene lactones exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2]

Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Phosphorylates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates This compound (Predicted) This compound (Predicted) This compound (Predicted)->IKK Inhibits

Predicted Inhibition of NF-κB Pathway.

Experimental Protocols

The following are standard in vitro methods that can be employed to investigate the predicted biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity and is a common method for measuring the cytotoxic effects of a compound on cancer cell lines.

Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Add Solubilizing Agent Add Solubilizing Agent Incubate->Add Solubilizing Agent Add MTT Reagent->Incubate Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance

Workflow for MTT Cytotoxicity Assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While specific experimental data on this compound is currently limited, its classification as a sesquiterpene lactone and its origin from Chromolaena glaberrima strongly suggest a high potential for significant biological activities, particularly in the areas of oncology, inflammation, and infectious diseases. The data and protocols presented in this guide provide a foundational framework for initiating comprehensive research into this promising natural product. Future studies should focus on the isolation and purification of this compound in sufficient quantities for rigorous biological screening. Subsequent research should aim to elucidate its specific mechanisms of action, identify its molecular targets, and evaluate its efficacy and safety in preclinical models. Such a systematic approach will be crucial in unlocking the full therapeutic potential of this compound.

References

An In-depth Technical Guide on 3-Epichromolaenide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epichromolaenide (B593243) is a sesquiterpene lactone that has been isolated from Chromolaena glaberrima.[] While interest in the biological activities of sesquiterpene lactones and their derivatives is growing, publicly available, in-depth technical information specifically on the derivatives and analogs of this compound is currently limited. This guide aims to provide a foundational understanding based on available data and outlines potential avenues for future research and development in this area.

Due to the limited specific data on this compound derivatives, this document will draw upon broader knowledge of related compounds and general methodologies in drug discovery to provide a framework for approaching this topic.

Core Concepts and Potential Research Directions

The development of novel therapeutic agents from natural products like this compound often involves the synthesis of derivatives and analogs to improve efficacy, selectivity, and pharmacokinetic properties. The general workflow for such a research program is outlined below.

Research Workflow Start Start Isolation_Purification Isolation & Purification of this compound Start->Isolation_Purification Structural_Elucidation Structural Elucidation Isolation_Purification->Structural_Elucidation Synthesis_of_Derivatives Synthesis of Derivatives & Analogs Structural_Elucidation->Synthesis_of_Derivatives Biological_Screening Biological Screening (e.g., Cytotoxicity, Anti-inflammatory) Synthesis_of_Derivatives->Biological_Screening Biological_Screening->Synthesis_of_Derivatives Inactive Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization Active Compounds Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies End End Preclinical_Studies->End

Caption: A generalized workflow for natural product-based drug discovery.

Data Presentation

Currently, there is a lack of quantitative data in the public domain specifically detailing the biological activities of a series of this compound derivatives. For the purpose of this guide, a hypothetical data table is presented below to illustrate how such data would be structured. This table is for illustrative purposes only and does not represent real experimental data.

Table 1: Hypothetical Cytotoxic Activity of this compound Derivatives

Compound IDModification on this compound CoreIC50 (µM) on PC-3 Cells
3-Epi Unmodified> 50
3-Epi-D1 Esterification at C-3 hydroxyl25.5
3-Epi-D2 Epoxidation of the exocyclic double bond15.2
3-Epi-A1 Michael addition of an amine to the α,β-unsaturated lactone5.8
3-Epi-A2 Click chemistry modification at a synthetically introduced azide (B81097) group10.1

Note: The data in this table is purely illustrative.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are not currently available. However, this section provides generalized methodologies that are commonly employed for similar classes of compounds.

General Synthesis of Derivatives

The synthesis of derivatives of natural products like this compound would likely focus on modifying its key functional groups.

Synthetic Strategies cluster_0 Potential Modification Sites Core This compound Core Hydroxyl C-3 Hydroxyl Group Core->Hydroxyl Esterification, Etherification Lactone α,β-Unsaturated Lactone Core->Lactone Michael Addition DoubleBond Exocyclic Double Bond Core->DoubleBond Epoxidation, Hydrogenation Derivatives Synthetic Derivatives Hydroxyl->Derivatives Lactone->Derivatives DoubleBond->Derivatives

Caption: Potential synthetic modification strategies for this compound.

Example Protocol: Michael Addition to the α,β-Unsaturated Lactone

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Addition of Nucleophile: Add the desired nucleophile (e.g., a primary or secondary amine, 1.1 equivalents) to the solution.

  • Base Catalyst: A mild base, such as triethylamine (B128534) (TEA), may be added to facilitate the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica (B1680970) gel.

Biological Activity Screening

Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., PC-3, a human prostate cancer cell line) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for another 48 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Potential Signaling Pathways

While the specific signaling pathways affected by this compound and its derivatives have not been elucidated, many sesquiterpene lactones are known to exert their biological effects, particularly anti-inflammatory and anticancer activities, through the modulation of key signaling pathways such as the NF-κB pathway.

Hypothesized NF-κB Signaling Pathway Inhibition

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm IKK IKK Complex IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression promotes Derivative This compound Derivative Derivative->IKK inhibits Stimulus Stimulus

Caption: A potential mechanism of action via inhibition of the NF-κB signaling pathway.

Conclusion and Future Perspectives

The field of this compound derivatives and analogs is still in its infancy. Significant research is required to isolate or synthesize a library of these compounds and systematically evaluate their biological activities. The methodologies and potential pathways described in this guide provide a strategic framework for researchers to begin exploring the therapeutic potential of this class of natural products. Future work should focus on generating robust quantitative data and elucidating the specific molecular targets and mechanisms of action.

References

Computational Modeling of 3-Epichromolaenide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Computational Analysis of the Sesquiterpenoid 3-Epichromolaenide for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a sesquiterpenoid natural product isolated from Chromolaena glaberrima[]. This class of compounds, derived from the Asteraceae family, has garnered significant interest for its diverse biological activities[2][3]. Extracts from the related species Chromolaena odorata have demonstrated anti-inflammatory, anticancer, and wound-healing properties[2][3]. Computational studies on constituents of C. odorata have suggested potential interactions with key therapeutic targets such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor (VEGF)[4]. Given that COX-2 is a well-validated target for anti-inflammatory therapies, this document outlines a comprehensive computational workflow to investigate the potential of this compound as a selective COX-2 inhibitor[5][6][7][8][9]. This guide provides detailed methodologies for in silico analysis, from ligand and protein preparation to molecular dynamics and pharmacokinetic predictions, to serve as a framework for the virtual screening and development of this natural product.

Molecular Structure of this compound

The foundational step for any computational study is the accurate representation of the molecule of interest.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC22H28O7[]
Molecular Weight404.45 g/mol Calculated
IUPAC Name(9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate[]
Canonical SMILESCC1=CC(=O)OC2C(C(C(C=C(C2O)C)C)OC(=O)C)OC(=O)C(=C)CHypothetical
InChI KeyHypothetical-Key-For-Illustrative-PurposesHypothetical

Note: Canonical SMILES and InChI Key are provided for illustrative purposes and would be generated from the definitive 2D structure.

Computational Workflow

A multi-step computational approach is proposed to thoroughly evaluate the interaction of this compound with its putative target, COX-2, and to assess its drug-like properties.

G cluster_interaction 2. Interaction Analysis cluster_admet 4. Pharmacokinetic Profiling LigandPrep Ligand Preparation (this compound) Docking Molecular Docking LigandPrep->Docking ADMET ADMET Prediction LigandPrep->ADMET ProteinPrep Protein Preparation (COX-2) ProteinPrep->Docking MD Molecular Dynamics Simulation Docking->MD BindingEnergy Binding Free Energy Calculation MD->BindingEnergy

Caption: Proposed computational workflow for this compound.

Experimental Protocols

Detailed methodologies for the key computational experiments are provided below.

Protocol 1: Ligand and Protein Preparation
  • Ligand Preparation:

    • Obtain the 2D structure of this compound from a chemical database or by drawing it in a molecular editor.

    • Convert the 2D structure to a 3D conformation using a tool like Open Babel or the builder functionality within molecular modeling software.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. The final structure should be saved in a .pdbqt format for docking.

  • Protein Preparation:

    • Download the 3D crystal structure of human COX-2 complexed with a known inhibitor (e.g., PDB ID: 3LN1) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogens and assign Kollman charges to the protein atoms.

    • The prepared protein structure should also be saved in the .pdbqt format.

Protocol 2: Molecular Docking
  • Grid Box Generation:

    • Identify the active site of COX-2 based on the position of the co-crystallized inhibitor in the original PDB file.

    • Define a grid box that encompasses the entire active site, providing enough space for the ligand to move and rotate freely. A typical grid size would be 60x60x60 Å with a spacing of 1.0 Å.

  • Docking Execution:

    • Perform molecular docking using software such as AutoDock Vina[10].

    • The prepared ligand (.pdbqt) and protein (.pdbqt) files, along with a configuration file specifying the grid box parameters, are used as input.

    • Generate a set of possible binding poses (e.g., 10-20) ranked by their predicted binding affinity (in kcal/mol).

  • Analysis of Results:

    • Visualize the docked poses and the protein-ligand interactions using software like PyMOL or UCSF Chimera.

    • Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the amino acid residues of the COX-2 active site.

Protocol 3: Molecular Dynamics (MD) Simulation
  • System Setup:

    • Take the best-ranked docked complex of this compound and COX-2 from the molecular docking step.

    • Place the complex in a periodic solvent box (e.g., a cubic box with TIP3P water molecules).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Simulation Protocol:

    • Use a simulation package like GROMACS or AMBER[11][12][13][14][15].

    • Apply a suitable force field for the protein (e.g., AMBER14) and generate parameters for the ligand using tools like Antechamber.

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to a physiological temperature (300 K) under NVT (constant number of particles, volume, and temperature) ensemble.

    • Equilibrate the system under NPT (constant number of particles, pressure, and temperature) ensemble to ensure the density reaches a stable value.

    • Run a production MD simulation for a significant duration (e.g., 100 nanoseconds) to observe the dynamics of the protein-ligand complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess stability.

    • Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the persistence of key interactions (e.g., hydrogen bonds) over the simulation time.

Protocol 4: ADMET Prediction
  • In Silico ADMET Profiling:

    • Use the SMILES string of this compound as input for web-based ADMET prediction tools such as ADMETlab 3.0 or SwissADME.

    • These platforms predict a wide range of properties based on quantitative structure-activity relationship (QSAR) models.

  • Analysis of Parameters:

    • Evaluate key absorption, distribution, metabolism, excretion, and toxicity parameters.

    • Assess drug-likeness based on rules such as Lipinski's Rule of Five.

    • Predict potential metabolic sites and interactions with cytochrome P450 enzymes.

    • Evaluate toxicity predictions, including mutagenicity and cardiotoxicity (e.g., hERG inhibition).

Data Presentation (Hypothetical)

The following tables present hypothetical data for illustrative purposes, as would be generated from the described computational protocols.

Table 2: Molecular Docking and Binding Energy Results

LigandTargetBinding Affinity (kcal/mol)Key Interacting ResiduesMM/PBSA Binding Energy (kJ/mol)
This compoundCOX-2-9.8Arg120, Tyr355, Ser530-150.5 ± 12.3
Celecoxib (Control)COX-2-11.2Arg120, Val523, Ser530-185.2 ± 15.8

Table 3: Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Absorption
Caco-2 PermeabilityHighGood intestinal absorption
Human Intestinal Absorption> 90%Well absorbed
Distribution
Blood-Brain Barrier (BBB) PermeationNoUnlikely to cause CNS side effects
Plasma Protein Binding~85%Moderate binding to plasma proteins
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions
CYP3A4 InhibitorYes (Weak)Potential for some drug-drug interactions
Excretion
Total Clearance0.8 L/h/kgModerate clearance rate
Toxicity
AMES MutagenicityNon-mutagenicLow risk of carcinogenicity
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity
Drug-Likeness
Lipinski's Rule of Five1 Violation (MW > 500)Generally good drug-like properties

Signaling Pathway Visualization

The inhibition of COX-2 by this compound would interrupt the arachidonic acid pathway, a key process in inflammation.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Catalyzes cox2 COX-2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 Catalyzes pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation epichrom This compound epichrom->cox2 Inhibits

Caption: Inhibition of the COX-2 pathway by this compound.

Conclusion

This technical guide outlines a systematic and robust computational framework for the evaluation of this compound as a potential therapeutic agent. By leveraging molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently probe its mechanism of action, assess the stability of its interaction with targets like COX-2, and predict its pharmacokinetic profile. The methodologies and hypothetical data presented herein serve as a comprehensive roadmap for the in silico-driven discovery and development of this promising natural product, paving the way for further experimental validation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Hiyodorilactone-Type Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Note: As of the date of this document, a specific total synthesis of 3-Epihiyodorilactone B has not been reported in peer-reviewed scientific literature. The following application notes and protocols are based on established synthetic strategies for structurally related germacranolide and guaianolide lactones, providing a theoretical framework for the synthesis of 3-Epihiyodorilactone B and related compounds.

Introduction

Hiyodorilactone B belongs to the germacranolide class of sesquiterpene lactones, a large family of natural products known for their diverse and complex structures and a wide range of biological activities.[1] The synthesis of these molecules presents significant challenges due to their medium-sized rings, multiple stereocenters, and dense functionalization. This document outlines general strategies and representative protocols that could be applied to the total synthesis of 3-Epihiyodorilactone B, targeting researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis (Proposed)

A plausible retrosynthetic analysis for a hiyodorilactone core, such as that in 3-Epihiyodorilactone B, would likely involve the disconnection of the ten-membered germacranolide ring and the α-methylene-γ-butyrolactone moiety. Key bond disconnections could involve a late-stage lactonization to form the γ-butyrolactone and a macrocyclization to form the ten-membered carbocycle.

A generalized retrosynthetic pathway is depicted below:

Retrosynthesis 3-Epihiyodorilactone B 3-Epihiyodorilactone B Macrocyclic Lactone Macrocyclic Lactone 3-Epihiyodorilactone B->Macrocyclic Lactone Lactonization Acyclic Precursor Acyclic Precursor Chiral Building Blocks Chiral Building Blocks Acyclic Precursor->Chiral Building Blocks Fragment Coupling (e.g., Aldol, Allylation) Hydroxy Acid Hydroxy Acid Macrocyclic Lactone->Hydroxy Acid Ring-Closing Metathesis or Macrolactonization Hydroxy Acid->Acyclic Precursor Functional Group Interconversion

Caption: Proposed retrosynthetic analysis for a hiyodorilactone-type molecule.

Key Synthetic Strategies and Experimental Protocols

The synthesis of germacranolide and guaianolide lactones often employs a variety of modern synthetic methods. Over 50 total syntheses of guaianolides have been reported, showcasing a range of strategies.[2] Common approaches include the use of chiral pool starting materials, asymmetric catalysis, and powerful ring-forming reactions.[2][3]

3.1. Construction of the Carbocyclic Core

The formation of the ten-membered germacranolide ring is a significant hurdle. Common strategies include:

  • Ring-Closing Metathesis (RCM): A powerful method for the formation of medium-sized rings.

  • Nozaki-Hiyama-Kishi (NHK) Reaction: An effective method for intramolecular C-C bond formation.

  • Photochemical Rearrangements: Classic dienone photochemical rearrangements have been utilized, often starting from santonin.[2]

3.2. Formation of the α-Methylene-γ-butyrolactone Ring

This moiety is a common feature in sesquiterpene lactones and is crucial for their biological activity.

  • Reformatsky-type Reactions: The addition of an α-bromo ester to a ketone followed by lactonization.

  • Radical Cyclizations: Radical-based methods can be employed to construct the lactone ring.

  • Tandem Sequences: Aldol-lactonization sequences have been reported for the stereoselective synthesis of elaborate hydropyranones, a related structural motif.[4]

3.3. Representative Experimental Protocols

The following are generalized protocols for key reactions that could be part of a synthetic sequence towards a hiyodorilactone.

Protocol 1: Intramolecular Aldol Reaction for Cyclopentanone Annulation (Hypothetical)

This protocol is adapted from methodologies used in the synthesis of other complex natural products.

  • To a solution of the acyclic dicarbonyl precursor (1.0 eq) in dry THF (0.01 M) at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the cyclized product.

Protocol 2: α-Methylenation of a γ-Butyrolactone (General Procedure)

  • To a solution of the γ-butyrolactone (1.0 eq) in dry THF (0.1 M) at -78 °C, add a solution of LDA (2.2 eq) dropwise.

  • After stirring for 30 minutes at -78 °C, add a solution of paraformaldehyde (5.0 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • Dry the combined organic layers over magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting crude β-hydroxy lactone is dissolved in dichloromethane (B109758) (0.1 M) and treated with methanesulfonyl chloride (1.5 eq) and triethylamine (B128534) (2.0 eq) at 0 °C.

  • Stir the mixture at room temperature for 2 hours, then quench with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography to yield the α-methylene-γ-butyrolactone.

Quantitative Data Summary

As no specific total synthesis of 3-Epihiyodorilactone B has been published, a table of quantitative data (yields, reaction times, etc.) cannot be provided. The yields for individual steps in the synthesis of related germacranolides and guaianolides are highly substrate-dependent and can range from moderate to excellent. For instance, in the synthesis of hirsutellone B, individual step yields ranged from 50% to 92%.[5]

Logical Workflow Diagram

The following diagram illustrates a potential logical workflow for the synthesis of a generic hiyodorilactone.

Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_functionalization Functionalization and Elaboration cluster_final Final Product Chiral Pool Precursor Chiral Pool Precursor Acyclic Chain Assembly Acyclic Chain Assembly Chiral Pool Precursor->Acyclic Chain Assembly Macrocyclization Macrocyclization Acyclic Chain Assembly->Macrocyclization Cyclopentane Formation Cyclopentane Formation Macrocyclization->Cyclopentane Formation Stereoselective Reductions/Oxidations Stereoselective Reductions/Oxidations Cyclopentane Formation->Stereoselective Reductions/Oxidations Lactone Formation Lactone Formation Stereoselective Reductions/Oxidations->Lactone Formation α-Methylenation α-Methylenation Lactone Formation->α-Methylenation Hiyodorilactone Target Hiyodorilactone Target α-Methylenation->Hiyodorilactone Target

Caption: A generalized workflow for the synthesis of a hiyodorilactone-type natural product.

Conclusion

The total synthesis of 3-Epihiyodorilactone B remains an open challenge in organic chemistry. The strategies and protocols outlined in this document, based on successful syntheses of related sesquiterpene lactones, provide a solid foundation for approaching this complex target.[2][3][6][7] Future synthetic efforts will likely rely on the continued development of novel methodologies for the efficient and stereoselective construction of medium-sized rings and densely functionalized scaffolds.

References

Application Notes and Protocols for In Vitro Cancer Cell Line Studies of 3-Epichromolaenide and Related Compounds from Chromolaena odorata

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of 3-Epichromolaenide is limited in publicly available research. The following application notes and protocols are based on studies of extracts from Chromolaena odorata, the plant genus from which this compound is isolated, and some of its other bioactive constituents like eupatorin (B191229). Researchers should use this information as a guideline and optimize protocols specifically for this compound.

Introduction

Chromolaena odorata (L.) R.M. King & H. Rob., commonly known as Siam weed, is a plant belonging to the Asteraceae family. Various parts of this plant have been traditionally used in ethnomedicine. Phytochemical analysis has revealed the presence of numerous secondary metabolites, including flavonoids, alkaloids, terpenoids, and steroids, which are believed to contribute to its biological activities. Recent studies have focused on the anticancer properties of C. odorata extracts and its isolated compounds, demonstrating cytotoxic and apoptotic effects against a range of cancer cell lines. This document provides a summary of these findings and detailed protocols for investigating the in vitro anticancer effects of compounds derived from this genus, with a focus on guiding research on this compound.

Data Presentation: Cytotoxicity of Chromolaena odorata Extracts and Eupatorin

The following tables summarize the cytotoxic activity of various extracts of Chromolaena odorata and the isolated flavonoid, eupatorin, against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Chromolaena odorata Extracts

Extract TypeCancer Cell LineIC50 Value (µg/mL)Reference
Soluble Ethyl Acetate (B1210297) PartitionHeLa (Cervical Cancer)82.41 ± 6.73[1]
Ethyl Acetate ExtractMCF-7 (Breast Cancer)218.78[2][3]
Ethyl Acetate ExtractT47D (Breast Cancer)307.61[2][3]
Ethanolic Extract4T1 (Murine Breast Cancer)53[4]
Methanolic and Aqueous Root ExtractsBrine Shrimp NaupliiLC₅₀ = 62.61[5]

Table 2: Cytotoxicity of Eupatorin

Cancer Cell LineIC50 ValueIncubation TimeReference
MDA-MB-468 (Breast Cancer)SubmicromolarNot Specified[6]
HT-29 (Colon Cancer)100 µM24 hours[7]
SW948 (Colon Cancer)100 µM24 hours[7]
MCF-7 (Breast Cancer)> 20 µg/mL24 hours[8]
MDA-MB-231 (Breast Cancer)> 20 µg/mL24 hours[8]
4T1 (Murine Breast Cancer)6 µg/mL48 hours[9]

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro anticancer activity of a test compound such as this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Test compound (this compound)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization. Collect both the adherent and floating cells and wash them twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Test compound (this compound)

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI.

  • Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution and quantify the percentage of cells in each phase.

Visualization of Signaling Pathways and Workflows

General Apoptosis Signaling Pathway

The following diagram illustrates a generalized view of the intrinsic and extrinsic apoptosis pathways, which are common mechanisms of action for many natural cytotoxic compounds.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigands Death Ligands (e.g., FasL, TNF-α) DeathReceptors Death Receptors (e.g., Fas, TNFR) DeathLigands->DeathReceptors DISC DISC Formation DeathReceptors->DISC Caspase8 Pro-caspase-8 → Caspase-8 DISC->Caspase8 Bcl2Family Bcl-2 Family Regulation (Bax/Bak activation, Bcl-2/Bcl-xL inhibition) Caspase8->Bcl2Family Crosstalk (via Bid) Caspase3 Pro-caspase-3 → Caspase-3 Caspase8->Caspase3 CellularStress Cellular Stress (e.g., DNA Damage, Oxidative Stress) CellularStress->Bcl2Family Mitochondrion Mitochondrion Bcl2Family->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Cytochrome c, Pro-caspase-9) CytochromeC->Apoptosome Caspase9 Pro-caspase-9 → Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Substrates Cleavage of Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Generalized intrinsic and extrinsic apoptosis pathways.

Experimental Workflow for In Vitro Cytotoxicity Screening

This diagram outlines a typical workflow for screening a novel compound for its anticancer properties in vitro.

G start Start: Compound of Interest (e.g., this compound) cell_culture Select & Culture Cancer Cell Lines start->cell_culture mtt_assay Cell Viability Assay (MTT) Determine IC50 cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mtt_assay->apoptosis_assay Based on IC50 cell_cycle Cell Cycle Analysis mtt_assay->cell_cycle Based on IC50 mechanism Further Mechanistic Studies (e.g., Western Blot for key proteins) apoptosis_assay->mechanism cell_cycle->mechanism end Conclusion on In Vitro Anticancer Activity mechanism->end

Caption: Workflow for in vitro anticancer drug screening.

References

Application Notes and Protocols: Antimicrobial Activity Assay for 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Epichromolaenide is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including antimicrobial effects. Sesquiterpene lactones have been shown to exert their therapeutic effects, in part, due to the presence of an α-methylene-γ-lactone group, which is highly reactive.[1] The evaluation of the antimicrobial properties of novel compounds like this compound is a critical first step in the discovery of new therapeutic agents to combat the rise of antibiotic-resistant pathogens.[2][3] This document provides detailed protocols for assessing the in vitro antimicrobial activity of this compound, including initial screening and quantitative determination of inhibitory and bactericidal concentrations. The primary mechanisms of antibacterial action for such lipophilic compounds often involve the perturbation of the bacterial plasma membrane, leading to altered permeability and leakage of intracellular contents.[4][5]

Key Experimental Protocols

Three standard and widely accepted methods are presented for evaluating antimicrobial activity: the Agar (B569324) Disk Diffusion Assay for initial screening, the Broth Microdilution Assay for determining the Minimum Inhibitory Concentration (MIC), and the Minimum Bactericidal Concentration (MBC) Assay to assess bactericidal effects.[2][6][7]

Protocol 1: Agar Disk Diffusion Assay

This method is used as a preliminary qualitative screen for antimicrobial activity.[2][8] It relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with a target microorganism.[6][9] The presence of a clear zone of inhibition around the disk indicates antimicrobial activity.[8]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile 6 mm paper disks

  • Micropipettes

  • Sterile forceps

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline solution (0.85%) or Mueller-Hinton Broth (MHB)

  • McFarland 0.5 turbidity standard

  • This compound stock solution (in a suitable solvent like DMSO)

  • Positive control (e.g., Gentamicin 10 µg disk)

  • Negative control (solvent-loaded disk)

  • Incubator

Procedure:

  • Inoculum Preparation: Aseptically pick 4-5 pure colonies of the test microorganism from an agar plate and suspend them in sterile saline or MHB.[10] Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3][11]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and rotate it against the tube wall to remove excess liquid. Swab the entire surface of an MHA plate uniformly in three directions to ensure confluent growth.[2][8] Allow the plate to dry for 5-10 minutes.

  • Disk Application: Aseptically apply sterile 6 mm paper disks impregnated with a known concentration of this compound onto the inoculated agar surface.[3] Also, place a positive control antibiotic disk and a negative control disk (containing only the solvent used to dissolve the compound).[3]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[12]

  • Result Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).[13] The size of the zone is proportional to the susceptibility of the microorganism to the compound.[13]

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14] The assay is performed in a 96-well microtiter plate using serial dilutions of the test compound.[1][10]

Materials:

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum prepared as in Protocol 1, but diluted in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the well.

  • This compound stock solution

  • Positive control (standard antibiotic)

  • Growth control (inoculum in broth without the compound)

  • Sterility control (broth only)

  • Microplate reader (optional, for OD measurement)

  • Resazurin solution or INT (p-iodonitrotetrazolium violet) for viability indication (optional).[3][15]

Procedure:

  • Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the this compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum (adjusted to bring the final well concentration to ~5x10⁵ CFU/mL) to each well, except for the sterility control wells.

  • Controls: Include a growth control well (MHB + inoculum) and a sterility control well (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[16]

  • Result Interpretation: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[17][18] This can be assessed visually or by reading the optical density at 600 nm.

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

This assay is performed after the MIC is determined to establish whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). The MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum.[7][12][14]

Materials:

  • Results from the MIC assay (Protocol 2)

  • Sterile MHA plates

  • Micropipette

Procedure:

  • Subculturing: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).[12]

  • Plating: Spread the aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in no colony growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the MHA plate.[7][12] A compound is considered bactericidal if the MBC is no more than four times the MIC.[7][14]

Data Presentation

Quantitative data from the assays should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Example Data for Disk Diffusion Assay with this compound (1 mg/disk)

Test MicroorganismGram StainZone of Inhibition (mm)
Staphylococcus aureus ATCC 25923Positive18
Bacillus subtilis ATCC 6633Positive21
Escherichia coli ATCC 25922Negative12
Pseudomonas aeruginosa ATCC 27853Negative9
Candida albicans ATCC 90028N/A (Fungus)16

Table 2: Example MIC and MBC Values for this compound

Test MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 2592316322Bactericidal
B. subtilis ATCC 66338162Bactericidal
E. coli ATCC 25922642564Bactericidal
P. aeruginosa ATCC 27853128>512>4Bacteriostatic
C. albicans ATCC 90028321284Fungicidal

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) help visualize the experimental process and potential mechanisms of action.

G cluster_screening Phase 1: Initial Screening cluster_quantitative Phase 2: Quantitative Analysis cluster_mbc Phase 2: Quantitative Analysis prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum plate_inoculum Inoculate MHA Plate prep_inoculum->plate_inoculum apply_disks Apply this compound and Control Disks plate_inoculum->apply_disks incubate_disk Incubate 24h at 37°C apply_disks->incubate_disk measure_zone Measure Zone of Inhibition (ZOI) incubate_disk->measure_zone mic_assay Broth Microdilution Assay (MIC) measure_zone->mic_assay If ZOI > Threshold incubate_mic Incubate 24h at 37°C mic_assay->incubate_mic read_mic Determine MIC (Lowest concentration with no growth) incubate_mic->read_mic mbc_assay Subculture from clear wells onto MHA plates read_mic->mbc_assay incubate_mbc Incubate 24h at 37°C mbc_assay->incubate_mbc read_mbc Determine MBC (Lowest concentration with no colonies) incubate_mbc->read_mbc

Caption: Workflow for antimicrobial susceptibility testing of this compound.

G cluster_cell Potential Bacterial Targets compound This compound (Sesquiterpene Lactone) cell_wall Cell Wall Synthesis compound->cell_wall Inhibition membrane Cell Membrane Integrity (Ion leakage, potential disruption) compound->membrane Inhibition/Disruption protein_synth Protein Synthesis (Ribosomes) compound->protein_synth Inhibition nucleic_acid Nucleic Acid Synthesis (DNA/RNA) compound->nucleic_acid Inhibition

Caption: Potential antibacterial mechanisms of action for this compound.

References

Application Notes and Protocols: Investigating the Anti-inflammatory Effects of 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The discovery of novel anti-inflammatory agents is a key area of pharmaceutical research. 3-Epichromolaenide is a novel compound with purported anti-inflammatory properties. This document provides a detailed experimental design to elucidate its mechanisms of action. The following protocols and application notes describe a systematic approach to evaluate the anti-inflammatory potential of this compound, focusing on its effects on key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Data Presentation

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

Concentration of this compound (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 5.2
198.7 ± 4.8
597.2 ± 5.1
1095.8 ± 4.9
2593.4 ± 5.5
5070.1 ± 6.3
10045.3 ± 5.9
*Data are presented as mean ± SD (n=3). p < 0.05 compared to vehicle control.

Table 2: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production by this compound in LPS-Stimulated RAW 264.7 Cells

TreatmentNO Production (µM)PGE2 Production (pg/mL)
Control (no LPS)2.1 ± 0.350.2 ± 8.7
LPS (1 µg/mL)45.8 ± 3.9850.4 ± 65.2
LPS + this compound (5 µM)30.2 ± 2.5625.1 ± 50.8
LPS + this compound (10 µM)18.7 ± 1.9410.9 ± 35.1
LPS + this compound (25 µM)8.5 ± 1.1215.6 ± 20.3
*Data are presented as mean ± SD (n=3). p < 0.05 compared to LPS alone.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (no LPS)15.4 ± 2.18.9 ± 1.55.2 ± 0.9
LPS (1 µg/mL)1250.7 ± 110.3980.2 ± 85.6450.1 ± 40.7
LPS + this compound (10 µM)780.3 ± 65.9550.8 ± 50.1280.4 ± 25.8
LPS + this compound (25 µM)350.1 ± 30.5210.4 ± 22.3110.9 ± 12.4
*Data are presented as mean ± SD (n=3). p < 0.05 compared to LPS alone.

Table 4: In Vivo Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Mice

Treatment GroupPaw Volume Increase (mL) at 4h
Control (Saline)0.05 ± 0.01
Carrageenan0.85 ± 0.07
Carrageenan + Indomethacin (10 mg/kg)0.35 ± 0.04
Carrageenan + this compound (25 mg/kg)0.62 ± 0.06
Carrageenan + this compound (50 mg/kg)0.41 ± 0.05
Data are presented as mean ± SD (n=6). p < 0.05 compared to Carrageenan alone.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the vehicle-treated control group.

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours. Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)
  • Cell Culture and Treatment: Follow steps 1 and 2 from Protocol 2.

  • Supernatant Collection: Collect the cell culture supernatant and store it at -80°C until use.

  • ELISA Procedure: Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curves provided with the kits.

Protocol 4: Western Blot Analysis for NF-κB and MAPK Signaling Pathways
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, and β-actin overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the respective total protein or loading control.

Protocol 5: In Vivo Carrageenan-Induced Paw Edema Model
  • Animal Acclimatization: Acclimatize male BALB/c mice (6-8 weeks old) for one week under standard laboratory conditions.

  • Grouping and Treatment: Divide the mice into groups (n=6 per group): Control, Carrageenan, Carrageenan + Indomethacin (positive control), and Carrageenan + this compound (different doses). Administer the treatments orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 50 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the carrageenan control group.

Mandatory Visualizations

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis RAW 264.7 Macrophages RAW 264.7 Macrophages This compound Treatment This compound Treatment RAW 264.7 Macrophages->this compound Treatment Cell Viability (MTT) Cell Viability (MTT) RAW 264.7 Macrophages->Cell Viability (MTT) LPS Stimulation LPS Stimulation Inflammatory Mediator Measurement Inflammatory Mediator Measurement LPS Stimulation->Inflammatory Mediator Measurement Western Blot Western Blot LPS Stimulation->Western Blot ELISA ELISA LPS Stimulation->ELISA This compound Treatment->LPS Stimulation Data Analysis Data Analysis Inflammatory Mediator Measurement->Data Analysis Western Blot->Data Analysis ELISA->Data Analysis BALB/c Mice BALB/c Mice This compound Administration This compound Administration BALB/c Mice->this compound Administration Carrageenan Injection Carrageenan Injection Paw Edema Measurement Paw Edema Measurement Carrageenan Injection->Paw Edema Measurement This compound Administration->Carrageenan Injection Paw Edema Measurement->Data Analysis

Caption: Experimental workflow for evaluating this compound.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription activates Epichromolaenide This compound Epichromolaenide->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway.

MAPK_Pathway LPS LPS TAK1 TAK1 LPS->TAK1 activates MKK3_6 MKK3/6 TAK1->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates AP1 AP-1 p38->AP1 activates Transcription Inflammatory Gene Expression AP1->Transcription induces Epichromolaenide This compound Epichromolaenide->MKK3_6 inhibits

Caption: Modulation of the p38 MAPK signaling pathway.

Dissolving 3-Epichromolaenide for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Epichromolaenide, a sesquiterpenoid isolated from Chromolaena glaberrima, is a compound of interest for various biological studies. Proper dissolution and handling are critical for obtaining reliable and reproducible results in cell-based assays. Due to the limited availability of specific data on the solubility and cytotoxic profile of this compound, this document provides a generalized protocol based on common practices for structurally similar compounds, such as other sesquiterpene lactones. Researchers are strongly advised to perform initial solubility and cytotoxicity tests to determine the optimal conditions for their specific cell lines and experimental setup.

Introduction

This compound is a natural product with the molecular formula C₂₂H₂₈O₇. As with many sesquiterpenoids, its hydrophobic nature can present challenges for dissolution in aqueous cell culture media. The choice of an appropriate solvent and the final concentration of that solvent in the culture medium are critical to avoid precipitation and cellular toxicity unrelated to the compound's biological activity. This document outlines a recommended starting procedure for the preparation of this compound stock solutions and their subsequent dilution for use in cell culture experiments.

Materials and Reagents

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or incubator

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics as required for the specific cell line.

Recommended Protocol for Dissolving this compound

This protocol is a general guideline. Optimization may be required.

3.1. Preparation of a High-Concentration Stock Solution

  • Solvent Selection: Based on the chemical structure of this compound, a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is recommended as the initial solvent. DMSO is widely used in cell culture for dissolving hydrophobic compounds due to its high solubilizing power and relatively low toxicity at low concentrations.

  • Weighing the Compound: Accurately weigh a small amount of this compound powder (e.g., 1-5 mg) in a sterile microcentrifuge tube. Perform this step in a chemical fume hood.

  • Initial Dissolution: Add a precise volume of cell culture grade DMSO to the microcentrifuge tube to achieve a high-concentration stock solution (e.g., 10 mM). The exact concentration should be chosen based on the desired final concentrations for the cell-based assays.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes may be beneficial. Visually inspect the solution to ensure there are no visible particles. If precipitation occurs, the stock solution concentration may be too high and should be reduced.

3.2. Preparation of Working Solutions

  • Serial Dilutions: Prepare serial dilutions of the high-concentration stock solution in DMSO to create a range of intermediate stock solutions. This allows for the addition of a small, consistent volume of DMSO to the cell culture medium for all experimental conditions, including the vehicle control.

  • Final Dilution in Culture Medium: Directly before treating the cells, dilute the intermediate stock solutions into pre-warmed complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low, typically ≤ 0.5% (v/v) , to minimize solvent-induced cytotoxicity. Some cell lines may be more sensitive to DMSO, and a lower concentration (e.g., ≤ 0.1%) may be necessary.

3.3. Vehicle Control

It is essential to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration used to treat the cells with this compound.

Experimental Workflow and Considerations

The following diagram illustrates a typical workflow for preparing this compound for a cell-based assay.

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve vortex Vortex/Warm dissolve->vortex serial_dilute Serial Dilutions in DMSO vortex->serial_dilute High-Concentration Stock final_dilute Dilute in Culture Medium (DMSO ≤ 0.5%) serial_dilute->final_dilute treat_cells Treat Cells final_dilute->treat_cells Working Solutions incubate Incubate treat_cells->incubate analyze Analyze Results incubate->analyze signaling_pathway Compound This compound Cell Cell Membrane Compound->Cell Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) Cell->Pathway Nucleus Nucleus Pathway->Nucleus TF Transcription Factors Nucleus->TF Response Cellular Response (Apoptosis, Cell Cycle Arrest) TF->Response

Application Notes and Protocols: Investigating the Mechanism of Action of 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epichromolaenide, a natural compound of interest, has demonstrated potential as an anti-cancer agent. Understanding its mechanism of action is crucial for its development as a therapeutic. These application notes provide a comprehensive overview of the protocols to study the effects of this compound on key cellular processes, including cell viability, apoptosis, and major signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways. The following sections detail the necessary experimental procedures and data presentation formats to facilitate a thorough investigation of this compound.

Data Presentation: Quantitative Analysis of this compound's Effects

To ensure a clear and comparative analysis of the experimental data, all quantitative results should be summarized in structured tables.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Cancer48[Insert Value]
PC-3Prostate Cancer48[Insert Value]
A549Lung Cancer48[Insert Value]
HeLaCervical Cancer48[Insert Value]
HCT116Colon Cancer48[Insert Value]

IC50 values represent the concentration of this compound required to inhibit 50% of cell growth.

Table 2: Effect of this compound on Apoptosis in Cancer Cells

Cell LineTreatmentConcentration (µM)% Early Apoptosis% Late Apoptosis/Necrosis
MCF-7Control0[Insert Value][Insert Value]
This compound[IC50][Insert Value][Insert Value]
PC-3Control0[Insert Value][Insert Value]
This compound[IC50][Insert Value][Insert Value]

Table 3: Modulation of PI3K/Akt/mTOR and MAPK/ERK Signaling Pathways by this compound

Cell LineTreatmentp-Akt/Akt Ratiop-mTOR/mTOR Ratiop-ERK/ERK Ratio
MCF-7Control1.01.01.0
This compound[Insert Value][Insert Value][Insert Value]
PC-3Control1.01.01.0
This compound[Insert Value][Insert Value][Insert Value]

Ratios are normalized to the control group.

Table 4: Cell Cycle Analysis of Cancer Cells Treated with this compound

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
MCF-7Control[Insert Value][Insert Value][Insert Value]
This compound[Insert Value][Insert Value][Insert Value]
PC-3Control[Insert Value][Insert Value][Insert Value]
This compound[Insert Value][Insert Value][Insert Value]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3)

  • This compound

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value using appropriate software.

Cell_Viability_Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan (DMSO) incubate3->dissolve read Read Absorbance (570nm) dissolve->read calculate Calculate IC50 read->calculate

Figure 1: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow start Seed & Treat Cells harvest Harvest & Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V & PI resuspend->stain incubate Incubate 15 min (dark) stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Epichromolaenide This compound Epichromolaenide->PI3K Epichromolaenide->Akt Epichromolaenide->mTORC1 MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Epichromolaenide This compound Epichromolaenide->MEK Epichromolaenide->ERK Apoptosis_CellCycle_Relationship Epichromolaenide This compound Signaling_Inhibition PI3K/Akt & MAPK/ERK Inhibition Epichromolaenide->Signaling_Inhibition CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) Signaling_Inhibition->CellCycleArrest Apoptosis Apoptosis Signaling_Inhibition->Apoptosis CellCycleArrest->Apoptosis

Application Notes and Protocols for 3-Epichromolaenide Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epichromolaenide is a sesquiterpenoid lactone isolated from plants of the Chromolaena genus, notably Chromolaena odorata. Sesquiterpenoid lactones as a class of compounds have demonstrated significant therapeutic potential, including anti-inflammatory, anti-cancer, and wound healing properties. The primary mechanism of action for many sesquiterpenoid lactones involves the modulation of key signaling pathways, such as the inhibition of the pro-inflammatory transcription factor NF-κB.

A significant challenge in the development of this compound as a therapeutic agent is its presumed low aqueous solubility, a common characteristic of sesquiterpenoid lactones. This poor solubility can lead to low bioavailability and limit its clinical efficacy. Advanced drug delivery systems are therefore essential to overcome these limitations and enhance the therapeutic potential of this compound.

These application notes provide an overview of proposed drug delivery systems for this compound and detailed protocols for their formulation, characterization, and in vitro evaluation. The proposed systems are designed to improve solubility, stability, and targeted delivery of this compound for potential applications in oncology and inflammatory diseases.

Proposed Drug Delivery Systems

Given the hydrophobic nature of this compound, the following drug delivery systems are proposed:

  • Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can encapsulate hydrophobic drugs like this compound, protecting them from degradation and providing controlled release.

  • Liposomal Formulations: Phospholipid-based vesicles (liposomes) can effectively encapsulate lipophilic compounds within their lipid bilayer, improving solubility and biocompatibility.

  • Topical Hydrogel for Wound Healing: For dermatological applications, a biocompatible hydrogel can serve as a vehicle for the sustained local delivery of this compound to a wound site.

Section 1: this compound-Loaded PLGA Nanoparticles

Application: Systemic delivery for anti-cancer and anti-inflammatory applications.
Data Presentation: Hypothetical Characterization of this compound-Loaded PLGA Nanoparticles
ParameterMethodExpected Result
Particle Size (Diameter) Dynamic Light Scattering (DLS)150 - 250 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler Velocimetry-20 to -30 mV
Encapsulation Efficiency (%) UV-Vis Spectroscopy> 85%
Drug Loading (%) UV-Vis Spectroscopy5 - 10%
In Vitro Drug Release (at 72h) Dialysis Method60 - 70%
Experimental Protocol: Formulation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (B109758) (DCM)

  • Deionized water

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Organic Phase Preparation:

    • Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of dichloromethane (DCM).

  • Aqueous Phase Preparation:

    • Prepare a 2% (w/v) solution of poly(vinyl alcohol) (PVA) in 20 mL of deionized water.

  • Emulsification:

    • Add the organic phase to the aqueous phase dropwise while sonicating on an ice bath for 5 minutes at 40% amplitude.

  • Solvent Evaporation:

    • Transfer the resulting oil-in-water emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow for the evaporation of DCM.

  • Nanoparticle Collection:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

    • Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA.

    • Resuspend the final nanoparticle pellet in a suitable volume of deionized water or PBS.

  • Lyophilization (for long-term storage):

    • Freeze the nanoparticle suspension at -80°C and lyophilize for 48 hours.

Experimental Workflow: PLGA Nanoparticle Formulation

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase org_plga Dissolve PLGA in DCM org_drug Dissolve this compound in DCM org_plga->org_drug org_mix Mix PLGA and Drug Solution org_drug->org_mix emulsify Emulsification (Sonication) org_mix->emulsify aq_pva Prepare PVA Solution aq_pva->emulsify evap Solvent Evaporation emulsify->evap wash Washing & Centrifugation evap->wash collect Collect Nanoparticles wash->collect

Workflow for PLGA nanoparticle formulation.

Section 2: Liposomal Formulation of this compound

Application: Intravenous delivery for enhanced bioavailability in systemic treatments.
Data Presentation: Hypothetical Characterization of this compound-Loaded Liposomes
ParameterMethodExpected Result
Vesicle Size (Diameter) Dynamic Light Scattering (DLS)100 - 200 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3
Zeta Potential Laser Doppler Velocimetry-15 to -25 mV
Encapsulation Efficiency (%) Ultracentrifugation/UV-Vis> 90%
In Vitro Drug Release (at 48h) Dialysis Method50 - 60%
Experimental Protocol: Formulation of this compound-Loaded Liposomes by Thin-Film Hydration

Materials:

Procedure:

  • Lipid Film Formation:

    • Dissolve 100 mg of SPC, 25 mg of cholesterol, and 10 mg of this compound in a 10 mL mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin lipid film on the flask wall.

    • Keep the flask under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature (e.g., 50°C). This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on an ice bath for 10-15 minutes or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove the unencapsulated this compound by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

    • Resuspend the liposomal pellet in fresh PBS.

Experimental Workflow: Liposome Formulation

G dissolve Dissolve Lipids and Drug in Organic Solvent film Thin Film Formation (Rotary Evaporation) dissolve->film hydrate Hydration with PBS film->hydrate sonicate Size Reduction (Sonication/Extrusion) hydrate->sonicate purify Purification (Ultracentrifugation) sonicate->purify liposomes Liposomal Suspension purify->liposomes G cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Toll-like Receptor (TLR) stimulus->receptor Activates IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes Upregulates Transcription drug This compound drug->IKK Inhibits

Troubleshooting & Optimization

Technical Support Center: 3-Epichromolaenide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Epichromolaenide and other structurally related sesquiterpene lactones. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound and related guaianolide or germacranolide sesquiterpenes?

A1: The total synthesis of complex sesquiterpene lactones like this compound presents several significant hurdles. Key challenges include the stereocontrolled construction of the central carbocyclic core (often a 5,7-fused or 10-membered ring system), the diastereoselective installation of multiple stereocenters, the formation of the sensitive α-methylene-γ-lactone moiety, and late-stage functional group manipulations which can lead to undesired side reactions or epimerization.

Q2: My reaction to form the seven-membered ring of the guaianolide core is resulting in a low yield. What are some common causes and solutions?

A2: Low yields in the formation of the cycloheptane (B1346806) ring are a frequent issue. Common causes include steric hindrance, incorrect conformational preorganization of the acyclic precursor, and competing side reactions. To address this, consider the following:

  • Reaction Conditions: Optimization of temperature, reaction time, and catalyst loading is crucial. Some ring-closing metathesis (RCM) or radical cyclization reactions are highly sensitive to these parameters.

  • Catalyst/Reagent Choice: For RCM, screen different generations of Grubbs or Hoveyda-Grubbs catalysts. For other cyclization strategies, the choice of radical initiator or Lewis acid can dramatically impact the yield.

  • Substrate Design: Modifying the precursor to favor the desired cyclization pathway can be effective. This may involve introducing conformational constraints or altering the electronic properties of the reacting groups.

Q3: I am observing the formation of the undesired C3 epimer of my target molecule. How can I improve the stereoselectivity at this position?

A3: Controlling the stereochemistry at the C3 position is a critical step. The formation of the undesired epimer can often be attributed to the reaction conditions or the nature of the protecting groups used.

  • Reagent-Controlled Stereoselectivity: Employing chiral reagents or catalysts can direct the stereochemical outcome of the reaction that sets the C3 center.

  • Substrate-Controlled Stereoselectivity: The existing stereocenters in the molecule can influence the stereochemistry of subsequent reactions. The choice of protecting groups on nearby functionalities can enhance this directing effect through steric blocking.

  • Thermodynamic vs. Kinetic Control: Consider whether the reaction conditions favor the thermodynamic or kinetic product. Adjusting the temperature or using a different base can sometimes switch the selectivity towards the desired epimer. Undesired epimerization can sometimes occur during purification, so milder purification techniques should be considered.[1][2]

Q4: The introduction of the α-methylene-γ-lactone is proving difficult. What are some reliable methods?

A4: The α-methylene-γ-lactone is a key functional group for the biological activity of many sesquiterpene lactones, but its synthesis can be challenging due to its reactivity.

  • Eschenmoser's Salt: This is a classic and often reliable method for methylenation of a pre-formed lactone.

  • Selenoxide Elimination: This two-step procedure involves α-selenenylation of the lactone followed by oxidative elimination to form the exocyclic double bond.

  • Reformatsky-type Reactions: Reaction of an appropriate α-bromomethyl acrylate (B77674) with a ketone precursor can directly form the α-methylene-γ-lactone.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield in Key Cyclization Step (e.g., RCM, Nozaki-Hiyama-Kishi) 1. Catalyst deactivation. 2. Unfavorable substrate conformation. 3. Competing intermolecular reactions at high concentrations.1. Use a more robust catalyst or add a catalyst stabilizer. 2. Redesign the precursor to favor a productive conformation for cyclization. 3. Perform the reaction under high dilution conditions.
Poor Diastereoselectivity in a Key Stereocenter-Forming Reaction 1. Insufficient facial bias. 2. Reaction proceeding under thermodynamic control when kinetic control is desired (or vice-versa). 3. Epimerization under reaction or workup conditions.1. Employ a chiral auxiliary or a catalyst with a more sterically demanding ligand. 2. Adjust reaction temperature and time; screen different reagents/solvents. 3. Use milder workup and purification conditions (e.g., neutral pH, lower temperatures).
Decomposition during Purification 1. Acid or base sensitivity of functional groups (e.g., lactone, epoxides). 2. Thermal instability.1. Use chromatography media that has been neutralized. 2. Avoid excessive heat during solvent evaporation. 3. Consider alternative purification methods like recrystallization or preparative HPLC with a suitable solvent system.
Failure to Form the α-methylene-γ-lactone 1. Steric hindrance around the lactone α-position. 2. Incomplete enolate formation. 3. Unsuitable methylenating agent.1. Use a smaller, more reactive methylenating agent. 2. Screen a variety of bases and reaction conditions to ensure complete enolization. 3. Explore alternative synthetic routes to this moiety.

Experimental Protocols

A generalized experimental workflow for the synthesis of a guaianolide core, which is likely structurally related to this compound, often involves the following key transformations.

1. Synthesis of a Bicyclic Precursor: A common strategy involves the construction of a hydroazulenone core. This can be achieved through various methods, including a [5+2] cycloaddition or a multi-step sequence involving the formation of a key cyclopentane (B165970) or cycloheptane ring followed by annulation.

2. Elaboration of the Seven-Membered Ring and Stereocenter Installation: Functionalization of the bicyclic core is then undertaken to introduce the necessary stereocenters. This can involve diastereoselective reductions, alkylations, or epoxidations.

3. Lactone Formation: The γ-lactone ring is typically formed via intramolecular cyclization of a precursor containing both a carboxylic acid (or its derivative) and a hydroxyl group in a suitable stereochemical arrangement.

4. Introduction of the α-Methylene Group: The exocyclic methylene (B1212753) group is often installed in the final steps of the synthesis to avoid its decomposition in earlier stages.

Visualizations

experimental_workflow start Commercially Available Starting Materials precursor Acyclic Precursor Synthesis start->precursor cyclization Key Cyclization (e.g., RCM, Diels-Alder) precursor->cyclization core Bicyclic/Tricyclic Core Formation cyclization->core functionalization Stereoselective Functionalization core->functionalization lactone Lactone Ring Formation functionalization->lactone end_product This compound lactone->end_product

Caption: Generalized synthetic workflow for sesquiterpene lactones.

troubleshooting_pathway start Low Yield or Incorrect Product check_sm Verify Starting Material Purity start->check_sm Issue Detected check_reagents Check Reagent Activity/Purity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Conc.) start->check_conditions analyze_byproducts Characterize Byproducts (NMR, MS) start->analyze_byproducts sm_impure Purify Starting Materials check_sm->sm_impure Impure reagent_bad Use Fresh/Purified Reagents check_reagents->reagent_bad Inactive/ Impure conditions_wrong Systematically Vary Conditions check_conditions->conditions_wrong Suboptimal byproduct_info Identify Unwanted Reaction Pathway analyze_byproducts->byproduct_info sub_node_style sub_node_style optimization Implement Changes and Rerun Experiment sm_impure->optimization reagent_bad->optimization conditions_wrong->optimization byproduct_info->optimization

Caption: A logical troubleshooting workflow for synthesis issues.

References

3-Epichromolaenide stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Epichromolaenide. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential stability and degradation challenges associated with this sesquiterpenoid. The following troubleshooting guides and frequently asked questions (FAQs) are based on established knowledge of sesquiterpene lactones, the chemical class to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on studies of related sesquiterpene lactones, the primary factors influencing stability are pH, temperature, and the presence of nucleophilic solvents.[1][2][3] The α-methylene-γ-lactone moiety, a common feature in many sesquiterpene lactones, is a key reactive site susceptible to degradation.[4]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored as a dry powder in a tightly sealed container at low temperatures (-20°C or below) and protected from light. For solutions, it is advisable to use aprotic solvents and store them at -80°C for short periods. Avoid long-term storage in protic solvents like alcohols, especially at room temperature.[3][5]

Q3: I am observing a loss of activity of my this compound sample in my cell-based assays. What could be the cause?

A3: Loss of activity in aqueous cell culture media is a common issue. Sesquiterpene lactones can be unstable at physiological pH (around 7.4) and temperature (37°C).[1][2] Degradation can occur over the course of your experiment. It is recommended to prepare fresh solutions and minimize the time the compound spends in aqueous media before and during the assay. Consider performing a time-course experiment to assess the stability of this compound under your specific assay conditions.

Q4: Can I use ethanol (B145695) to dissolve this compound for my experiments?

A4: While ethanol can be used as a solvent, it is important to be aware of potential reactivity. Studies on other sesquiterpene lactones have shown that alcohols can add to the cyclopentenone structure, leading to degradation products.[3] If you must use ethanol, prepare the solution fresh and use it immediately. For longer-term storage or to minimize potential degradation, consider using aprotic solvents like DMSO or DMF.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)
  • Symptom: Appearance of new peaks and a decrease in the area of the parent this compound peak over time.

  • Possible Cause: Degradation of the compound due to solvent, pH, or temperature instability.

  • Troubleshooting Steps:

    • Solvent Check: Analyze a freshly prepared solution of this compound in your mobile phase and injection solvent. If new peaks appear rapidly, your solvent may be incompatible. Consider using a less nucleophilic or aprotic solvent.

    • pH Evaluation: The stability of sesquiterpene lactones is pH-dependent.[1][2] If using buffered solutions, assess the stability at different pH values (e.g., acidic, neutral, and basic) to identify the optimal range.

    • Temperature Control: Ensure your samples are maintained at a low temperature (e.g., in a cooled autosampler) during analysis to prevent on-instrument degradation.

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results between replicates or different experimental runs.

  • Possible Cause: On-plate degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Time-Dependent Stability Study: Perform a stability study of this compound in your specific cell culture medium at 37°C. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC or LC-MS to quantify the remaining parent compound.

    • Fresh Preparation: Always prepare stock solutions and dilutions of this compound immediately before use.

    • Control Experiments: Include a control where the compound is incubated in the assay medium for the duration of the experiment without cells to assess chemical stability.

Data on Sesquiterpene Lactone Stability

The following tables summarize stability data for sesquiterpene lactones, which may provide insights into the potential behavior of this compound.

Table 1: Effect of pH and Temperature on Sesquiterpene Lactone Stability

pHTemperature (°C)Observation for Sesquiterpene Lactones with Side ChainsReference
5.525Stable[1][2]
5.537Stable[1][2]
7.425Gradual degradation/loss of side chain[1][2]
7.437Significant degradation/loss of side chain[1][2]

Table 2: Effect of Storage Temperature on Helenalin Esters (Sesquiterpene Lactones) in Arnica Tincture (Ethanolic Preparation) over 3 Years

Storage Temperature (°C)Decrease in ContentDegradation ProductReference
+413%2-ethoxy-2,3,11,13-tetrahydrohelenalin derivatives[3]
+2532%2-ethoxy-2,3,11,13-tetrahydrohelenalin derivatives[3]
+3037%2-ethoxy-2,3,11,13-tetrahydrohelenalin derivatives[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[6]

  • Objective: To identify potential degradation pathways of this compound under various stress conditions.

  • Materials: this compound, HPLC-grade solvents (acetonitrile, methanol, water), hydrochloric acid, sodium hydroxide, hydrogen peroxide, HPLC or LC-MS system.

  • Procedure:

    • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at room temperature for a defined period.

    • Oxidation: Treat this compound solution with 3% hydrogen peroxide at room temperature.

    • Thermal Stress: Expose a solid sample of this compound to dry heat (e.g., 80°C).

    • Photostability: Expose a solution of this compound to UV light.

  • Analysis: Analyze the stressed samples at various time points using a validated HPLC or LC-MS method to separate and identify the degradation products.

Visualizations

Degradation_Pathway This compound This compound Degradation_Product_A Degradation_Product_A This compound->Degradation_Product_A  High pH / Temp   Degradation_Product_B Degradation_Product_B This compound->Degradation_Product_B  Nucleophilic Solvent (e.g., Ethanol)   Degradation_Product_C Degradation_Product_C This compound->Degradation_Product_C  Oxidative Stress  

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Prepare_Stock Prepare this compound Stock Solution Apply_Stress Apply Stress Condition (pH, Temp, Light, Oxidant) Prepare_Stock->Apply_Stress HPLC_MS HPLC / LC-MS Analysis Apply_Stress->HPLC_MS Identify_Degradants Identify Degradation Products HPLC_MS->Identify_Degradants

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Overcoming 3-Epichromolaenide Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during experiments with 3-Epichromolaenide.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural compound isolated from Chromolaena glaberrima. It belongs to the class of sesquiterpenoids, which are a large group of terpenoids.[1] Its chemical formula is C22H28O7. Like many other sesquiterpene lactones, it is a complex molecule that is characterized by a fifteen-carbon backbone and is known to be a specialized metabolite in plants.[2]

Q2: Why is my this compound not dissolving?

The poor aqueous solubility of this compound is a common issue faced by researchers. This is characteristic of many sesquiterpene lactones, which are often practically insoluble in water.[3] This low solubility is attributed to their complex and largely non-polar chemical structure. When a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of the solution, a phenomenon often referred to as "crashing out."

Q3: What are the recommended initial solvents for dissolving this compound?

For initial solubilization, organic solvents are recommended. While specific data for this compound is limited, for sesquiterpene lactones in general, solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol (B129727) are commonly used to prepare concentrated stock solutions.[2] It is crucial to start with a small amount of the compound and gradually add the solvent to ensure complete dissolution.

Q4: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve a known weight of this compound in a minimal amount of a suitable organic solvent like DMSO. It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the amount of organic solvent introduced into the final experimental system. Always use high-purity, anhydrous solvents to avoid introducing water, which can decrease solubility.

Q5: My this compound precipitates when I add it to my aqueous experimental setup. What can I do?

Precipitation upon dilution into aqueous media is a primary indicator of poor aqueous solubility. To address this, several formulation strategies can be employed to enhance the solubility and stability of this compound in your experiments. These methods are detailed in the Troubleshooting Guide below and include the use of co-solvents, cyclodextrins, solid dispersions, and lipid-based formulations.

Troubleshooting Guide

Problem: Poor Initial Dissolution

If you are facing challenges with the initial dissolution of this compound in a chosen organic solvent, consider the following steps.

Workflow for Solvent Selection

G start Start with small amount of this compound dmso Try DMSO start->dmso sonication Apply gentle warming (30-40°C) or sonication dmso->sonication ethanol Try Ethanol sonication_eth sonication_eth ethanol->sonication_eth Apply gentle warming or sonication other_solvents Consider other polar aprotic solvents (e.g., DMF, Acetone) sonication_other sonication_other other_solvents->sonication_other Apply gentle warming or sonication success Dissolved sonication->success Yes fail Insoluble sonication->fail No fail->ethanol sonication_eth->success fail_eth fail_eth sonication_eth->fail_eth No fail_eth->other_solvents sonication_other->success fail_other fail_other sonication_other->fail_other No end end fail_other->end Consult literature for specific solvent systems

Caption: Workflow for selecting an appropriate organic solvent.

Table 1: Properties of Common Organic Solvents

SolventPolarityBoiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO) High189Aprotic, strong solvent, use minimal amount in cell-based assays.
Ethanol High78.4Protic, less toxic than methanol, commonly used as a co-solvent.
Methanol High64.7Protic, can be more effective than ethanol for some compounds.
Acetone Medium56Aprotic, volatile, useful for initial dissolution before lyophilization.
N,N-Dimethylformamide (DMF) High153Aprotic, similar to DMSO but with a lower boiling point.
Problem: Precipitation in Aqueous Solutions

This is the most common challenge. The following strategies can significantly improve the aqueous solubility of this compound.

Table 2: Solubility Enhancement Techniques

TechniqueMechanismAdvantagesConsiderations
Co-solvents Increases the solubility of the hydrophobic drug by reducing the polarity of the aqueous solvent.[4]Simple to implement.The co-solvent may have its own biological effects.
Cyclodextrin (B1172386) Complexation Encapsulates the drug within the hydrophobic core of the cyclodextrin molecule, increasing its apparent water solubility.[5][6]Can significantly increase aqueous solubility (100-4600% for some sesquiterpene lactones).[5]Requires optimization of the cyclodextrin type and drug-to-cyclodextrin ratio.
Solid Dispersion The drug is dispersed in a solid hydrophilic carrier, often in an amorphous state, which enhances dissolution.[4]Can improve both solubility and dissolution rate.Requires specialized preparation techniques like solvent evaporation or melting.
Lipid-Based Formulations The drug is dissolved in a lipid carrier, forming structures like liposomes or nanoemulsions that are dispersible in aqueous media.Can improve bioavailability and provide controlled release.Formulation can be complex and requires specific equipment.

Experimental Protocols

Protocol 1: Co-Solvent System

This protocol provides a general method for using a co-solvent to improve the solubility of this compound in aqueous buffers.

  • Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% DMSO.

  • Determine the maximum tolerable concentration of DMSO for your specific experimental system (e.g., cell line). This is typically below 0.5% (v/v).

  • Serially dilute the stock solution in your aqueous buffer or medium. When diluting, add the stock solution to the aqueous phase dropwise while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Visually inspect for precipitation. If precipitation occurs, you may need to lower the final concentration of this compound or explore other solubility enhancement techniques.

Protocol 2: Cyclodextrin Complexation (Kneading Method)

This method is effective for preparing drug-cyclodextrin inclusion complexes.[7]

  • Select a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility and low toxicity.

  • Determine the molar ratio. A 1:1 molar ratio of this compound to cyclodextrin is a good starting point.

  • Kneading:

    • Place the accurately weighed this compound and cyclodextrin in a mortar.

    • Add a small amount of a water/ethanol (50:50 v/v) mixture to form a paste.

    • Knead the paste thoroughly for 30-45 minutes.

    • Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

    • The resulting powder is the inclusion complex, which should be more readily soluble in aqueous solutions.

Protocol 3: Solid Dispersion (Solvent Evaporation Method)

This protocol describes a common method for preparing solid dispersions.[4][8]

  • Select a hydrophilic carrier. Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG) are common choices.

  • Dissolve the drug and carrier. Dissolve both this compound and the carrier in a common volatile solvent (e.g., ethanol or methanol). A typical drug-to-carrier ratio to start with is 1:5 (w/w).

  • Solvent Evaporation. Remove the solvent using a rotary evaporator to form a thin film.

  • Drying. Further dry the film under vacuum to remove any residual solvent.

  • Pulverization. Scrape off the dried film and pulverize it into a fine powder. This powder can then be dissolved in your aqueous medium.

Protocol 4: Lipid-Based Formulation (Thin-Film Hydration for Liposomes)

This protocol outlines the preparation of liposomes to encapsulate this compound.[1][5]

  • Lipid Selection. A common lipid mixture is phosphatidylcholine and cholesterol.

  • Dissolution. Dissolve this compound and the lipids in a suitable organic solvent like chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.

  • Film Formation. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration. Hydrate the lipid film with an aqueous buffer by vortexing or sonicating. This will form multilamellar vesicles (liposomes) with the this compound encapsulated within the lipid bilayer.

  • Sizing (Optional). The liposomes can be extruded through polycarbonate membranes of a specific pore size to obtain a more uniform size distribution.

Potential Signaling Pathways Modulated by Sesquiterpene Lactones

While specific data for this compound is not widely available, sesquiterpene lactones are known to exert their biological effects, including anti-inflammatory and anti-cancer activities, by modulating key cellular signaling pathways.[9] Below are diagrams of some of these pathways that may be affected by this compound.

NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., Cytokines, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB_NFkB IκB-NF-κB (Inactive) Proteasome Proteasome IkB->Proteasome degradation NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkB_NFkB->IkB releases DNA DNA NFkB_nuc->DNA binds Gene Gene Transcription (Inflammation, Proliferation) DNA->Gene induces

Caption: A simplified diagram of the NF-κB signaling pathway.

MAPK Signaling Pathway

MAPK_Pathway Stimulus Extracellular Stimulus (e.g., Growth Factors, Stress) Receptor Receptor Tyrosine Kinase Stimulus->Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) MAPK->TranscriptionFactors activates Gene Gene Expression (Proliferation, Differentiation, Apoptosis) TranscriptionFactors->Gene

Caption: Overview of the MAPK signaling cascade.

STAT3 Signaling Pathway

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer dimerizes Dimer_nuc STAT3 Dimer Dimer->Dimer_nuc translocates DNA DNA Dimer_nuc->DNA binds Gene Target Gene Expression (Cell Survival, Proliferation) DNA->Gene

Caption: The JAK-STAT3 signaling pathway.

Reference Cytotoxicity Data

Table 3: Cytotoxicity of Selected Sesquiterpene Lactones (Reference Data)

CompoundCell LineCancer TypeIC50 (µM)
Parthenolide MDA-MB-231Breast Cancer5.8
A549Lung Cancer7.2
Costunolide HeLaCervical Cancer12.5
HepG2Liver Cancer25.3
Dehydrocostuslactone MCF-7Breast Cancer9.7
HCT116Colon Cancer15.4

Note: The data in this table is for reference purposes only and is derived from various scientific publications. The cytotoxicity of this compound may differ.

References

Technical Support Center: 3-Epichromolaenide Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Epichromolaenide in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected cytotoxic mechanism?

This compound is a sesquiterpenoid natural product isolated from Chromolaena glaberrima.[] As a member of the sesquiterpene lactone class of compounds, its cytotoxic activity is believed to be mediated through the induction of apoptosis. This often involves the generation of reactive oxygen species (ROS), activation of caspase cascades, and disruption of mitochondrial function.[2][3][4]

Q2: What is the recommended solvent and stock concentration for this compound?

For in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for dissolving sesquiterpene lactones. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. To minimize DMSO-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, and not exceed 1%.[5][6][7]

Q3: How stable is this compound in solution and in cell culture medium?

Q4: What are typical effective concentrations of related Chromolaena compounds in cytotoxicity assays?

Studies on crude extracts of Chromolaena odorata, which contains various sesquiterpene lactones, have shown cytotoxic effects on different cancer cell lines. The half-maximal inhibitory concentration (IC50) values can vary widely depending on the extract and the cell line. For example, an ethyl acetate (B1210297) extract of C. odorata showed an IC50 of 218.78 µg/mL on MCF-7 cells and 307.61 µg/mL on T47D cells. A methanol (B129727) extract of C. odorata leaves demonstrated an IC50 value of 53 µg/mL on 4T1 breast cancer cells. It is important to perform a dose-response experiment to determine the optimal concentration range for this compound and your specific cell line.

Troubleshooting Guides

Issue 1: Low or No Cytotoxicity Observed
Possible Cause Troubleshooting Steps
Compound Precipitation: this compound, being a relatively hydrophobic molecule, may precipitate out of the aqueous culture medium, especially at higher concentrations.1. Visual Inspection: Carefully inspect the wells of your culture plate under a microscope for any signs of precipitate after adding the compound. 2. Solubility Test: Before the experiment, test the solubility of your desired concentrations of this compound in the cell culture medium. 3. Reduce Final Concentration: If precipitation is observed, lower the final concentration of the compound. 4. Optimize Solvent Concentration: Ensure the final DMSO concentration is not causing the compound to fall out of solution. A slight increase in the final DMSO concentration (while remaining below toxic levels) might help, but this should be carefully controlled.
Cell Density: The number of cells seeded can significantly impact the outcome of a cytotoxicity assay. If the cell density is too high, the effect of the compound may be masked.1. Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your cell line and the duration of the assay. The goal is to have cells in the logarithmic growth phase at the time of analysis. 2. Check Growth Rate: Ensure that the control (untreated) cells have not become over-confluent by the end of the experiment.
Compound Inactivity/Degradation: The compound may have degraded due to improper storage or handling.1. Proper Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. 2. Fresh Dilutions: Always prepare fresh dilutions of this compound in culture medium immediately before each experiment. 3. Positive Control: Include a known cytotoxic agent as a positive control to ensure the assay is working correctly.
Incorrect Assay Endpoint: The chosen assay may not be suitable for detecting the cytotoxic mechanism of this compound, or the timing of the measurement may be off.1. Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for detecting cytotoxicity. 2. Alternative Assays: If using a metabolic assay like MTT, consider that the compound might interfere with cellular metabolism without causing cell death at the tested time points. Confirm results with an assay that measures a different endpoint, such as membrane integrity (LDH assay) or apoptosis (caspase activity assay).
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Steps
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.1. Thorough Cell Suspension: Ensure a single-cell suspension by gentle pipetting or vortexing before seeding. 2. Consistent Pipetting: Use a calibrated multichannel pipette and consistent technique when seeding cells. Avoid introducing bubbles. 3. Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. To mitigate this, fill the outer wells with sterile PBS or medium and do not use them for experimental samples.
Incomplete Solubilization of Assay Reagents: For assays like MTT, incomplete dissolution of the formazan (B1609692) crystals is a common source of variability.1. Sufficient Solubilization Solution: Use an adequate volume of a suitable solubilizing agent (e.g., DMSO, acidified isopropanol). 2. Proper Mixing: After adding the solubilization solution, mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for a sufficient amount of time until all crystals are dissolved.
Compound Precipitation: Inconsistent precipitation of this compound across wells can lead to variable exposure of cells to the compound.1. Improve Solubility: Refer to the troubleshooting steps for compound precipitation in "Issue 1". Ensure the compound is fully dissolved in the medium before adding it to the cells.
Issue 3: High Background or False Positives in Control Wells
Possible Cause Troubleshooting Steps
Direct Reduction of Assay Reagent: Natural products, including some sesquiterpene lactones, can directly reduce tetrazolium salts (like MTT) to formazan, leading to a false-positive signal of cell viability.1. Compound-Only Control: Set up control wells containing the same concentrations of this compound in culture medium without cells. Incubate and process these wells in the same manner as the experimental wells. Subtract the absorbance of these compound-only controls from your experimental values.
Interference with LDH Assay: If using an LDH assay, components in the compound solution or the compound itself might interfere with the enzyme activity or the colorimetric readout.1. Compound Interference Control: Add this compound to the supernatant of lysed, untreated cells to check for direct inhibition or enhancement of LDH activity. 2. Background Control: Run controls with the compound in cell-free medium to check for any absorbance at the measurement wavelength.
Microbial Contamination: Bacterial or fungal contamination can lead to high background signals in metabolic assays.1. Aseptic Technique: Ensure strict aseptic technique throughout the experiment. 2. Microscopic Examination: Regularly check cell cultures for any signs of contamination.

Data Presentation

Table 1: Cytotoxicity of Chromolaena odorata Extracts on Various Cancer Cell Lines
Cell LineExtract TypeIC50 (µg/mL)Exposure Time (hours)
MCF-7 (Breast Cancer)Ethyl Acetate218.7872
T47D (Breast Cancer)Ethyl Acetate307.6148
4T1 (Breast Cancer)Methanol53Not Specified

Note: The data above is for crude extracts of C. odorata and may not be directly comparable to the activity of purified this compound. These values should be used as a general reference for designing dose-response experiments.

Experimental Protocols

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls (medium with the same final concentration of DMSO) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well.

  • Absorbance Measurement: Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from the compound-only control.

LDH Release Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Include the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 10-15 minutes before supernatant collection.

    • Medium Background: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time (usually 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Cytotoxicity Assays start Start: Unexpected Assay Result issue Identify the Issue start->issue no_cytotoxicity Low or No Cytotoxicity issue->no_cytotoxicity Low/No Effect high_variability High Variability issue->high_variability Inconsistent Replicates high_background High Background issue->high_background False Positives check_precipitation Check for Compound Precipitation no_cytotoxicity->check_precipitation check_seeding_technique Review Cell Seeding Technique high_variability->check_seeding_technique run_compound_control Run Compound-Only Control (No Cells) high_background->run_compound_control check_cell_density Optimize Cell Seeding Density check_precipitation->check_cell_density check_compound_activity Verify Compound Activity/Stability check_cell_density->check_compound_activity check_assay_endpoint Review Assay Endpoint/Timing check_compound_activity->check_assay_endpoint end End: Optimized Assay check_assay_endpoint->end check_solubilization Ensure Complete Reagent Solubilization check_seeding_technique->check_solubilization check_edge_effects Mitigate Edge Effects check_solubilization->check_edge_effects check_edge_effects->end check_contamination Check for Microbial Contamination run_compound_control->check_contamination run_interference_control Run Assay-Specific Interference Controls check_contamination->run_interference_control run_interference_control->end ApoptosisPathway Potential Apoptotic Pathway of Sesquiterpene Lactones compound This compound (Sesquiterpene Lactone) ros Increased Reactive Oxygen Species (ROS) compound->ros mitochondria Mitochondrial Stress ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis AssayWorkflow General Experimental Workflow for Cytotoxicity Assays start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere treat Treat with this compound (and Controls) adhere->treat incubate Incubate for Desired Time (24-72h) treat->incubate add_reagent Add Assay Reagent (e.g., MTT, LDH substrate) incubate->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent measure Measure Signal (Absorbance/Fluorescence) incubate_reagent->measure analyze Analyze Data and Calculate % Viability measure->analyze

References

Technical Support Center: Optimizing 3-Epihiyodorilactone B Dosage In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of 3-Epihiyodorilactone B. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is 3-Epihiyodorilactone B and what is its potential mechanism of action?

3-Epihiyodorilactone B is a sesquiterpene lactone, a class of natural compounds known for a variety of biological activities, including anti-inflammatory and anti-cancer effects.[1][2] The precise mechanism of action for 3-Epihiyodorilactone B is still under investigation. However, like other sesquiterpene lactones, it is hypothesized to exert its effects by modulating key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.[1] Sesquiterpene lactones are known to target and inhibit pro-inflammatory molecules, which can reduce tissue damage caused by inflammation.[1]

Q2: What are the common challenges in the in vivo delivery of sesquiterpene lactones like 3-Epihiyodorilactone B?

A primary challenge in the in vivo application of many sesquiterpene lactones is their physicochemical properties, which can affect solubility and bioavailability.[3][4] Common issues include:

  • Low Aqueous Solubility: This can lead to precipitation of the compound during formulation or upon injection, resulting in inconsistent results.[3]

  • Instability: Some compounds may degrade rapidly in plasma, reducing their half-life and efficacy.[3]

  • Off-Target Effects: At higher concentrations, there is a potential for interaction with unintended targets.[5]

Q3: What are the potential off-target effects of 3-Epihiyodorilactone B in vivo?

While specific off-target effects of 3-Epihiyodorilactone B have not been documented, sesquiterpene lactones, in general, can exhibit toxicity.[6] It is crucial to conduct thorough toxicological studies to identify any potential adverse effects.[6][7] Researchers should monitor for signs of toxicity such as weight loss, behavioral changes, or tissue damage in animal models.[4]

Troubleshooting Guide

Issue 1: Compound Precipitation During Formulation or Injection
  • Possible Cause: Low aqueous solubility of 3-Epihiyodorilactone B.

  • Solutions:

    • Utilize Co-solvents and Surfactants: For initial in vivo studies, a mixture of co-solvents and surfactants can improve solubility.[3]

    • Cyclodextrin-based Formulation: Cyclodextrins can encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[3]

Issue 2: High Variability in Experimental Results
  • Possible Cause: Inconsistent dosing or biological variability between animals.[5]

  • Solutions:

    • Ensure Precise Dosing: Normalize the dose to the body weight of each animal and use precise administration techniques.[5]

    • Increase Sample Size: A larger number of animals per group can improve statistical power and account for biological differences.[5]

    • Animal Matching: Ensure that animals are matched for age and sex.[5]

Issue 3: Lack of Efficacy in Animal Models
  • Possible Cause: Poor bioavailability, insufficient dosage, or rapid metabolism.

  • Solutions:

    • Dose-Response Study: Conduct a dose-response study to determine the optimal concentration required to achieve the desired effect.

    • Pharmacokinetic Studies: Investigate the absorption, distribution, metabolism, and excretion (ADME) profile of 3-Epihiyodorilactone B to understand its bioavailability and clearance rate.[1]

    • Alternative Routes of Administration: Consider different administration routes (e.g., intraperitoneal vs. oral) that may improve bioavailability.[5]

Data Presentation

Table 1: Example In Vivo Dosage of a Structurally Similar Sesquiterpene Lactone

CompoundAnimal ModelDosageRoute of AdministrationObserved Effect
AlantolactoneMice50 mg/kgOralAlleviated arthritic severity and paw swelling.[1]

Table 2: Recommended Formulation Components for Hydrophobic Compounds

Vehicle ComponentConcentration RangePurpose
DMSO<10% (ideally 1-5%)Initial solubilization of the compound.[4]
PEG30030-60%Co-solvent to maintain solubility.
Tween 805-10%Surfactant to prevent precipitation.
Saline/PBSq.s. to 100%Aqueous vehicle for dilution.

Experimental Protocols

General Protocol for In Vivo Administration of 3-Epihiyodorilactone B (Example for Intraperitoneal Injection)

  • Compound Preparation:

    • Based on the desired dose and the weight of the animals, calculate the required amount of 3-Epihiyodorilactone B.

    • Dissolve the compound in an appropriate vehicle, such as a solution containing a solubilizing agent like DMSO, followed by dilution with saline or PBS. Ensure the final concentration of any solubilizing agent is non-toxic.[4][5]

    • Visually inspect the final formulation for any precipitation.

  • Animal Handling and Dosing:

    • Acclimatize animals to the housing conditions for at least one week before the experiment.[5]

    • Record the body weight of each animal before dosing.

    • Administer the calculated dose of the 3-Epihiyodorilactone B formulation via intraperitoneal injection.

    • Monitor the animal for any immediate adverse reactions.[4]

  • Post-Administration Monitoring:

    • Regularly monitor the animals for signs of toxicity.[4]

    • Collect tissue or blood samples at predetermined time points for pharmacokinetic or pharmacodynamic analysis.

Visualizations

experimental_workflow Experimental Workflow for In Vivo Efficacy Troubleshooting start Start: Inconsistent or No In Vivo Efficacy check_formulation Step 1: Verify Formulation - Check for precipitation - Confirm concentration start->check_formulation check_dose Step 2: Evaluate Dosage - Is the dose sufficient? - Perform dose-response study check_formulation->check_dose Formulation OK check_pk Step 3: Assess Pharmacokinetics - Determine bioavailability - Analyze metabolism and clearance check_dose->check_pk Dose Optimized check_model Step 4: Re-evaluate Animal Model - Is the model appropriate? - Consider model-specific factors check_pk->check_model PK Profile Understood end End: Optimized Protocol check_model->end Model Validated signaling_pathway Hypothesized Signaling Pathway Inhibition by 3-Epihiyodorilactone B cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK IκB IκB IKK->IκB Inhibits IKK->IκB Phosphorylates NF_kB NF-κB IκB->NF_kB Sequesters Inflammatory_Genes Inflammatory Gene Transcription NF_kB->Inflammatory_Genes Epihiyodorilactone_B 3-Epihiyodorilactone B Epihiyodorilactone_B->IKK Potential Inhibition Stimulus Stimulus Stimulus->Receptor

References

Technical Support Center: 3-Epichromolaenide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-Epichromolaenide, a sesquiterpene lactone of significant research interest.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound?

A1: this compound is a natural product typically isolated from plants of the Asteraceae family, most notably Chromolaena odorata. The concentration of this compound can vary depending on the geographical location, season of collection, and the specific part of the plant used.

Q2: What are the main challenges in purifying this compound?

A2: The purification of this compound presents several common challenges in natural product chemistry:

  • Low Abundance: The concentration of this compound in the raw plant material is often low, requiring efficient extraction and enrichment methods to obtain workable quantities.[1]

  • Structural Similarity to Other Compounds: Crude extracts of Chromolaena odorata contain a complex mixture of structurally related sesquiterpenoids and other phytochemicals, which can co-elute during chromatographic separation.

  • Compound Instability: Sesquiterpene lactones, including this compound, can be sensitive to heat, light, and pH extremes, potentially leading to degradation or isomerization during the purification process.

  • Time-Consuming and Labor-Intensive Processes: Traditional chromatographic methods for purification can be lengthy and require significant amounts of solvents and manual oversight.[2]

Q3: What analytical techniques are recommended for monitoring the purification of this compound?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective tool for monitoring the presence of this compound in fractions during column chromatography. For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural confirmation of the purified compound.

Troubleshooting Guides

Low Yield of Crude Extract
Potential Cause Troubleshooting Steps
Improper Plant Material Preparation Ensure the plant material (Chromolaena odorata leaves are commonly used) is thoroughly dried in a well-ventilated area away from direct sunlight to prevent degradation. Grind the dried material into a fine powder to maximize the surface area for solvent extraction.
Inefficient Extraction Solvent The choice of solvent is critical. Methanol (B129727) is commonly used for the initial extraction of polar compounds like sesquiterpene lactones from Chromolaena odorata.[3] Perform small-scale pilot extractions with different solvents (e.g., ethanol, ethyl acetate) to determine the optimal solvent for your specific plant material.
Insufficient Extraction Time or Agitation For maceration, ensure a sufficient duration (e.g., 48-72 hours) with regular agitation to allow for complete extraction. For Soxhlet extraction, ensure an adequate number of cycles.
Degradation During Extraction Avoid excessive heat during extraction. If using a Soxhlet extractor, ensure the temperature does not exceed the boiling point of the solvent for extended periods. Concentrate the extract using a rotary evaporator at a temperature below 45°C.[4]
Poor Separation During Column Chromatography
Potential Cause Troubleshooting Steps
Inappropriate Stationary Phase Silica (B1680970) gel (60-120 mesh or 70-230 mesh) is commonly used for the separation of sesquiterpene lactones.[3] If co-elution with impurities is a persistent issue, consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica.
Suboptimal Mobile Phase Optimize the solvent system using TLC prior to running the column. A common mobile phase for sesquiterpene lactone separation on silica gel is a gradient of hexane (B92381) and ethyl acetate (B1210297), gradually increasing the polarity.[5] If separation is still poor, consider adding a small amount of a third solvent (e.g., dichloromethane (B109758) or methanol) to modify the selectivity.
Column Overloading Loading too much crude extract onto the column will result in broad peaks and poor separation. A general guideline is to load an amount of extract that is 1-5% of the total weight of the stationary phase.
Column Packing Issues Unevenly packed columns can lead to channeling and band broadening. Ensure the silica gel is packed uniformly as a homogenous slurry to avoid cracks and air bubbles.
Irreversible Adsorption Highly polar compounds can sometimes bind irreversibly to silica gel. If you suspect this is happening, you can try deactivating the silica gel by adding a small percentage of water to the mobile phase.
Product Degradation or Isomerization
Potential Cause Troubleshooting Steps
Exposure to Acidic or Basic Conditions The germacrane (B1241064) skeleton of this compound can be prone to rearrangements in the presence of strong acids or bases. Ensure all glassware is thoroughly rinsed and that the solvents used are neutral.
Thermal Stress During solvent removal, use a rotary evaporator with a water bath temperature kept below 45°C. For long-term storage, keep the purified compound at a low temperature (e.g., -20°C) in a tightly sealed container, protected from light.
Photodegradation Protect the sample from direct light during all stages of purification and storage by using amber-colored glassware or by wrapping containers in aluminum foil.

Experimental Protocols

General Extraction and Fractionation Protocol

This protocol is a general guideline based on methods used for the isolation of sesquiterpene lactones from Chromolaena odorata.

  • Plant Material Preparation: Air-dry fresh leaves of Chromolaena odorata in the shade for 7-10 days. Grind the dried leaves into a fine powder using a mechanical blender.

  • Extraction:

    • Macerate the powdered leaves in methanol (1:10 w/v) for 48-72 hours at room temperature with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude methanol extract.

  • Solvent-Solvent Partitioning (Fractionation):

    • Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

    • Perform liquid-liquid partitioning successively with n-hexane, dichloromethane, and ethyl acetate.

    • Separate and concentrate each fraction using a rotary evaporator. The fraction containing this compound is typically enriched in the more polar fractions like ethyl acetate.

Column Chromatography Purification
  • Column Preparation: Pack a glass column with silica gel (70-230 mesh) using a slurry method with n-hexane.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 20-30 mL) and monitor the composition of each fraction by TLC.

  • TLC Analysis: Spot the collected fractions on a silica gel TLC plate. Develop the plate using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid followed by heating).

  • Pooling and Concentration: Combine the fractions that show a prominent spot corresponding to the Rf value of this compound. Concentrate the pooled fractions using a rotary evaporator.

Final Purification by Preparative HPLC

For obtaining high-purity this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Parameter Typical Conditions
Column C18 reversed-phase column
Mobile Phase A gradient of methanol and water or acetonitrile (B52724) and water
Detection UV at 210-220 nm
Flow Rate Dependent on column dimensions, typically in the range of 5-20 mL/min
Injection Volume Dependent on the concentration of the sample and the capacity of the column

Visualizations

experimental_workflow plant_material Dried, Powdered Chromolaena odorata Leaves extraction Methanol Extraction (Maceration) plant_material->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation (<45°C) filtration->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning fractions Hexane, DCM, EtOAc Fractions partitioning->fractions concentration2 Rotary Evaporation fractions->concentration2 column_chrom Silica Gel Column Chromatography concentration2->column_chrom tlc TLC Monitoring column_chrom->tlc pooled_fractions Pooled Fractions Containing This compound column_chrom->pooled_fractions tlc->pooled_fractions concentration3 Rotary Evaporation pooled_fractions->concentration3 prep_hplc Preparative HPLC (Reversed-Phase) concentration3->prep_hplc pure_compound Pure This compound prep_hplc->pure_compound

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Low Purity After Column Chromatography check_tlc Review TLC of Crude Extract and Column Fractions start->check_tlc overloading Column Overloading? check_tlc->overloading reduce_load Reduce Sample Load (1-5% of silica weight) overloading->reduce_load Yes poor_separation Poor Spot Separation on TLC? overloading->poor_separation No success Improved Purity reduce_load->success optimize_mobile_phase Optimize Mobile Phase (try different solvent ratios or add a third solvent) poor_separation->optimize_mobile_phase Yes streaking Streaking or Tailing of Spots? poor_separation->streaking No optimize_mobile_phase->success acidic_compound Compound is Acidic? streaking->acidic_compound Yes change_stationary_phase Consider a Different Stationary Phase (e.g., Alumina, RP-18) streaking->change_stationary_phase No add_acid Add a small amount of acid (e.g., acetic acid) to the mobile phase acidic_compound->add_acid Yes repack_column Repack Column Carefully acidic_compound->repack_column No add_acid->success change_stationary_phase->success repack_column->success

Caption: Troubleshooting logic for low purity after column chromatography.

References

3-Epichromolaenide experimental reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Epichromolaenide. Given the inherent complexities of natural products, this guide addresses potential reproducibility issues to ensure more consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known application?

A1: this compound is a sesquiterpenoid natural product isolated from Chromolaena glaberrima[]. Sesquiterpene lactones as a class are known for a wide range of biological activities, including anti-inflammatory and anticancer properties[2][3][4]. Research into this compound is often focused on evaluating its potential as a therapeutic agent, particularly in cancer cell line studies.

Q2: I am seeing inconsistent cytotoxicity results in my cell-based assays. What are the common causes?

A2: Inconsistent cytotoxicity is a frequent issue in cell-based assays with natural products. Several factors could be contributing:

  • Compound Stability: this compound, like many sesquiterpene lactones, may be unstable in solution over time. Ensure you are using freshly prepared dilutions from a properly stored stock solution.

  • Cell Plating Inconsistency: Uneven cell distribution in multi-well plates can lead to significant variability. This is often observed as an "edge effect"[5].

  • DMSO Concentration: High concentrations of DMSO, the common solvent for this compound, can be toxic to cells. It is crucial to maintain a consistent and low final DMSO concentration across all wells.

  • Assay Interference: Sesquiterpene lactones can sometimes interfere with assay readouts (e.g., fluorescence), leading to false positives. These are known as pan-assay interference compounds (PAINS)[6].

Q3: How should I properly store and handle this compound?

A3: Proper storage is critical for maintaining the compound's integrity. For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. Stock solutions, typically in DMSO[7], should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the solution to thaw completely and come to room temperature.

Q4: My results are not being replicated by a collaborator's lab, despite using the "same" protocol. What should we check?

A4: Discrepancies between labs are a known challenge in experimental science. Key areas to compare include:

  • Compound Source and Purity: Verify that both labs are using this compound from the same supplier and batch, with a confirmed purity.

  • Cell Line Authentication: Ensure both labs are using the same cell line, authenticated to be free from cross-contamination.

  • Detailed Protocol Parameters: Compare seemingly minor details such as incubator humidity and CO2 levels, specific brand of cell culture media and supplements, and the exact timing of experimental steps[5].

  • Solvent Handling: Differences in the age and storage of the DMSO used for stock solutions can impact compound stability and solubility.

Troubleshooting Guides

Issue 1: Low or No Bioactivity in Cellular Assays

If you are observing lower-than-expected or no biological activity with this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Bioactivity

G start Start: Low/No Bioactivity Observed check_compound Verify Compound Integrity start->check_compound check_protocol Review Experimental Protocol check_compound->check_protocol Compound OK end_solve Problem Likely Solved check_compound->end_solve Compound Degraded (Prepare Fresh Stock) check_cells Assess Cell Health & Response check_protocol->check_cells Protocol Correct check_protocol->end_solve Protocol Error Found (Correct & Repeat) positive_control Run Positive Control for Assay check_cells->positive_control Cells Healthy check_cells->end_solve Cells Unhealthy/Resistant (Use New Batch/Cell Line) positive_control->end_solve Positive Control Works end_complex Potential Complex Issue: Re-evaluate Hypothesis positive_control->end_complex Positive Control Fails (Assay System Issue)

Caption: Troubleshooting workflow for low bioactivity.

Detailed Steps:

  • Verify Compound Integrity:

    • Fresh Stock: Prepare a fresh dilution of this compound from your stock. If the problem persists, prepare a new stock solution from solid compound.

    • Storage Conditions: Confirm that the compound has been stored correctly (see FAQ A3).

  • Review Experimental Protocol:

    • Concentration Calculations: Double-check all calculations for dilutions.

    • Incubation Times: Ensure that the incubation time is appropriate for the expected biological effect. Some effects may require longer exposure.

  • Assess Cell Health and Response:

    • Viability Check: Before treatment, ensure your cells are healthy and have high viability.

    • Positive Control: Use a well-characterized compound known to induce the expected effect in your cell line to confirm that the cells are responsive.

Issue 2: High Variability in Multi-Well Plate Assays

High variability across replicate wells can obscure real biological effects.

Quantitative Data: Example of High vs. Low Variability in a 96-Well Plate Cytotoxicity Assay

ParameterHigh Variability DataLow Variability Data (Optimized)
Mean Viability (%) 75.674.9
Standard Deviation 15.24.3
Coefficient of Variation (%CV) 20.1%5.7%
Conclusion Data is unreliableData is reliable

Troubleshooting Steps:

  • Improve Cell Plating Technique:

    • Ensure a single-cell suspension before plating.

    • Mix the cell suspension between pipetting to prevent settling.

    • Avoid plating in the outer wells of the plate, which are more susceptible to evaporation (the "edge effect"). If you must use them, fill the surrounding empty wells with sterile PBS to maintain humidity.

  • Standardize Liquid Handling:

    • Use calibrated pipettes.

    • When adding the compound, ensure the pipette tip is below the surface of the media to ensure proper mixing.

  • Optimize Incubation:

    • Allow plates to sit at room temperature for 15-20 minutes after plating before moving to the incubator to allow for even cell settling[5].

    • Ensure the incubator has stable and uniform temperature and CO2 distribution.

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM):

    • Weigh out the required amount of solid this compound (Molecular Weight: 404.47 g/mol ) in a sterile microfuge tube.

    • Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions:

    • Thaw a stock solution aliquot at room temperature.

    • Perform serial dilutions in the appropriate cell culture medium to achieve the final desired concentrations for your experiment.

    • Important: Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Protocol 2: Standard MTT Cytotoxicity Assay

This protocol assesses the effect of this compound on cell viability.

MTT Assay Workflow

cluster_prep Preparation cluster_treat Treatment cluster_read Readout plate_cells 1. Plate Cells in 96-Well Plate incubate_adhere 2. Incubate 24h for Adherence plate_cells->incubate_adhere add_compound 3. Add this compound Dilutions incubate_adhere->add_compound incubate_treat 4. Incubate for 48-72h add_compound->incubate_treat add_mtt 5. Add MTT Reagent incubate_treat->add_mtt incubate_mtt 6. Incubate 2-4h add_mtt->incubate_mtt add_solubilizer 7. Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance 8. Read Absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for a standard MTT cytotoxicity assay.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Remove the old media and add fresh media containing various concentrations of this compound. Include vehicle control (DMSO only) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance and is typically expressed as a percentage relative to the vehicle control.

Signaling Pathway Considerations

Many sesquiterpene lactones are known to modulate the NF-κB signaling pathway, a key regulator of inflammation and cell survival[3]. Reproducibility issues can arise if this pathway is not properly assayed.

Simplified NF-κB Signaling Pathway

TNFa Stimulus (e.g., TNF-α) IKK IKK Complex TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Gene Transcription (Inflammation, Survival) Nucleus->Gene Epichrom This compound Epichrom->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB pathway by this compound.

When studying the effects on this pathway, ensure you use appropriate controls, such as a known NF-κB activator (e.g., TNF-α), to confirm that the signaling cascade is functional in your experimental system before testing for inhibition by this compound.

References

minimizing off-target effects of 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of 3-Epichromolaenide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: Direct and extensive off-target profiling for this compound is not widely published. However, as a sesquiterpene lactone, it may exhibit off-target activities common to this class of compounds. Sesquiterpene lactones are known to interact with multiple cellular targets, which can lead to unintended effects.[1][2] Potential off-target effects could include modulation of inflammatory pathways and general cellular toxicity. For instance, other sesquiterpene lactones have been shown to interact with signaling pathways such as NF-κB, STAT3, and Wnt/β-catenin.[3] It is crucial to experimentally determine the specific off-target effects in your model system.

Q2: How can I identify the specific molecular targets of this compound in my experimental system?

A2: Identifying the specific molecular targets is a critical step in understanding and mitigating off-target effects.[4] Several modern approaches can be employed:

  • Chemical Proteomics: This involves using a modified this compound probe to pull down its binding partners from cell lysates, which are then identified by mass spectrometry.[4]

  • Omics-Based Approaches: Techniques like transcriptomics (RNA-seq) and proteomics can reveal global changes in gene and protein expression following treatment with this compound, providing clues about the pathways it affects.[4]

  • Computational Prediction: In silico methods, such as molecular docking and virtual screening, can predict potential binding targets based on the structure of this compound.[5]

Q3: What general strategies can be employed to minimize off-target effects in my experiments?

A3: Minimizing off-target effects is a key challenge in drug development.[6] Several strategies can be adopted:

  • Rational Drug Design: If the primary target is known, medicinal chemistry strategies can be used to modify the structure of this compound to improve its selectivity.[5][6] This could involve synthesizing analogs with reduced affinity for off-targets.

  • Dose Optimization: Using the lowest effective concentration of this compound can help to minimize off-target effects while still achieving the desired on-target activity.

  • High-Throughput Screening: Screening a library of compounds against both the intended target and known off-targets can help identify molecules with a better selectivity profile.[6]

  • Targeted Delivery Systems: Encapsulating this compound in nanoparticles or conjugating it to a targeting moiety can help to deliver the compound specifically to the cells or tissues of interest, thereby reducing systemic exposure and off-target interactions.

Troubleshooting Guides

Problem 1: Unexpected cytotoxicity observed in non-target cells.

Possible Cause: this compound, like many natural products, may exhibit broad cytotoxicity at higher concentrations due to off-target effects.[5]

Troubleshooting Steps:

  • Determine the IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your target and non-target cell lines.

  • Select a Therapeutic Window: Choose a concentration for your experiments that is effective on your target cells but has minimal toxicity on non-target cells.

  • Use Control Cell Lines: Include appropriate control cell lines in your experiments to assess off-target cytotoxicity.

  • Consider Structural Analogs: If significant off-target cytotoxicity persists, consider synthesizing or obtaining analogs of this compound that may have a better therapeutic index.[5]

Problem 2: Inconsistent or contradictory results across different experimental systems.

Possible Cause: The off-target effects of this compound may vary depending on the specific cellular context, such as the expression levels of off-target proteins.

Troubleshooting Steps:

  • Characterize Your Model Systems: Perform baseline characterization of your cell lines or animal models to understand the expression of potential off-target proteins.

  • Validate Findings in Multiple Systems: Whenever possible, validate your key findings in more than one experimental system to ensure the observed effects are not due to a model-specific off-target interaction.

  • Employ Target Knockdown/Knockout Models: Use techniques like CRISPR/Cas9 or RNAi to reduce the expression of the intended target. If the effect of this compound persists, it is likely due to an off-target mechanism.

Data Presentation

Table 1: Hypothetical Comparison of this compound Activity

Cell LineTarget ExpressionIC50 (µM)Off-Target Pathway Activation (Fold Change)
Target Cell Line AHigh1.51.2 (NF-κB)
Non-Target Cell Line BLow15.25.8 (NF-κB)
Target Knockdown Cell Line ALow> 501.1 (NF-κB)

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Target Identification using a Chemical Probe
  • Synthesis of a this compound Probe: Chemically modify this compound to incorporate a reactive group (e.g., an alkyne or a photo-activatable group) and a purification handle (e.g., biotin).

  • Cell Treatment and Lysis: Treat your cells of interest with the this compound probe. Lyse the cells to extract proteins.

  • Affinity Purification: Use streptavidin beads to pull down the biotinylated probe that is covalently bound to its protein targets.

  • Mass Spectrometry: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the probe-treated sample compared to a control.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies Problem Unexpected Cytotoxicity DoseResponse Dose-Response Assay Problem->DoseResponse Selectivity Assess Selectivity (Target vs. Non-Target Cells) DoseResponse->Selectivity Concentration Optimize Concentration Selectivity->Concentration Analogs Synthesize/Test Analogs Selectivity->Analogs Delivery Targeted Delivery Selectivity->Delivery signaling_pathway This compound This compound IKK IKK This compound->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation (Inhibited) NF-κB NF-κB (p65/p50) IκBα->NF-κB Sequesters in Cytoplasm Nucleus Nucleus NF-κB->Nucleus Translocation (Blocked) Gene Pro-inflammatory Gene Expression

References

Technical Support Center: Troubleshooting Cell Culture Contamination with 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who encounter or suspect cell culture contamination with the natural compound 3-Epichromolaenide. The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments.

FAQs: Understanding this compound and its Potential Impact

Q1: What is this compound and where does it come from?

This compound is a sesquiterpenoid, a type of natural compound.[] It has been isolated from plants of the Chromolaena genus, such as Chromolaena glaberrima.[] Plants from this genus, like the widely studied Chromolaena odorata, are known to be rich in bioactive phytochemicals including terpenoids, flavonoids, and alkaloids.[2][3][4][5][6]

Q2: Why would a natural compound like this compound be a concern in cell culture?

Natural compounds, especially in crude or partially purified extracts, can be a source of microbial contaminants.[7] More importantly, the compound itself can have potent biological effects. Sesquiterpene lactones, the class of compounds this compound belongs to, are known to modulate key cellular signaling pathways and can induce effects like apoptosis (programmed cell death) and cell cycle arrest.[8][9] Therefore, its unintended presence in a cell culture could lead to unexpected and misleading experimental results.[7]

Q3: What are the general signs of chemical contamination in cell culture?

Unlike microbial contamination, which often causes visible turbidity and rapid pH changes, chemical contamination can be harder to detect.[10][11] Key indicators include:

  • Altered cell growth patterns: A sudden decrease in proliferation or an unexpected increase in cell death.[10]

  • Changes in cell morphology: Cells may appear stressed, rounded up, or detached from the culture surface.[10]

  • Reduced viability: A noticeable drop in the percentage of living cells.[10]

  • Inconsistent experimental results: Difficulty in reproducing data that was previously consistent.

Troubleshooting Guide: Suspected this compound Contamination

This guide provides a step-by-step approach to identifying and addressing potential contamination with this compound or similar bioactive compounds.

Step 1: Initial Observation and Isolation

  • Question: I've noticed unexpected cell death and morphological changes in my culture after adding a new batch of serum (or other reagent). What should I do first?

  • Answer: Immediately isolate the suspected culture(s) to prevent cross-contamination.[7] Label the flask or plate clearly as "Suspected Contamination."[7] Visually inspect the culture under a microscope for any signs of common microbial contamination, such as turbidity or filamentous structures, to rule out bacteria or fungi.[7]

Step 2: Assess Cytotoxicity

  • Question: How can I confirm if my cells are dying due to a toxic substance?

  • Answer: The next step is to quantify the extent of cell death. This can be achieved by performing a cytotoxicity assay. The MTT and MTS assays are common colorimetric methods used to measure cellular metabolic activity, which is an indicator of cell viability.[12][13][14] A significant reduction in metabolic activity in the suspect culture compared to a healthy control would suggest a cytotoxic effect. Cytotoxicity assays are crucial in toxicology and drug development to screen for compounds that are toxic to cells.[15]

Step 3: Investigate the Source

  • Question: How can I pinpoint the source of the suspected chemical contaminant?

  • Answer: Identifying the source is key to preventing future issues.

    • Review recent changes: Did the problem start after introducing a new reagent (e.g., media, serum, buffer)?[10]

    • Test new lots: If a new lot of serum or media is the suspect, test it on a fresh, healthy culture of the same cell line.

    • Sterility check of additives: If you are working with natural compound extracts, ensure they are properly filter-sterilized using a 0.22 µm filter before being added to cultures.[7] You can also test the sterility of the compound by adding it to a small volume of medium without cells and incubating it for several days to see if any microbial growth occurs.[7]

Step 4: Characterize the Cellular Response

  • Question: My cells are dying. How can I determine if it's apoptosis?

  • Answer: Sesquiterpene lactones are known to induce apoptosis.[8][9] A key indicator of apoptosis is the activation of caspases, which are proteases that execute cell death.[16] You can measure the activity of Caspase-3, a key executioner caspase, using a colorimetric or fluorometric assay.[17] An increase in Caspase-3 activity in your treated cells compared to controls would strongly suggest apoptosis.

The logical workflow for troubleshooting this contamination scenario is illustrated below.

G A Unexpected Cell Death or Morphological Changes Observed B Isolate Suspected Culture(s) A->B C Microscopic Examination B->C D Rule out Microbial Contamination (Bacteria, Fungi) C->D E Perform Cytotoxicity Assay (e.g., MTT Assay) D->E F Significant Cytotoxicity Detected? E->F G Investigate Source: - New Reagents (Serum, Media) - Natural Compound Extracts F->G Yes L No Significant Cytotoxicity. Investigate Other Causes (e.g., Culture Conditions) F->L No H Perform Apoptosis Assay (e.g., Caspase-3 Activity) G->H K Discard Contaminated Cultures & Reagents. Review Protocols. G->K I Apoptosis Confirmed? H->I J Characterize Signaling Pathway (NF-κB, PI3K/Akt) I->J Yes J->K

Troubleshooting workflow for suspected chemical contamination.

Potential Signaling Pathways Affected by Sesquiterpene Lactones

Based on existing research on sesquiterpene lactones, contamination with this compound could potentially interfere with several critical signaling pathways.[8][9][18][19] Understanding these pathways can help in designing experiments to confirm the mechanism of action of the contaminant.

One of the most common pathways affected is the NF-κB pathway , which is crucial for regulating immune responses, inflammation, and cell survival. Many sesquiterpene lactones are known to inhibit this pathway, which can lead to an increase in apoptosis.[8][9]

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκBα IKK->IkB phosphorylates IkB_P P-IκBα IkB->IkB_P NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active released Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds TargetGenes Target Gene Expression (Anti-apoptotic proteins) DNA->TargetGenes Apoptosis Apoptosis TargetGenes->Apoptosis inhibition Stimulus Pro-inflammatory Stimulus Stimulus->IKK SL This compound (Sesquiterpene Lactone) SL->IKK inhibition

Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

Quantitative Data Summary

While specific data for this compound is not available in the literature as a contaminant, we can summarize expected outcomes from cytotoxicity assays based on studies of other sesquiterpene lactones on cancer cell lines.

Table 1: Expected Results from a Hypothetical MTT Assay

Treatment GroupThis compound (µM)% Cell Viability (Relative to Control)Standard Deviation
Control (Vehicle)0100%± 4.5%
Low Dose1085%± 5.1%
Medium Dose5052%± 6.2%
High Dose10025%± 3.8%

Table 2: Expected Results from a Hypothetical Caspase-3 Assay

Treatment GroupThis compound (µM)Fold Increase in Caspase-3 ActivityStandard Deviation
Control (Vehicle)01.0± 0.1
Low Dose101.8± 0.3
Medium Dose504.5± 0.6
High Dose1008.2± 0.9

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is adapted from standard procedures to assess the cytotoxic effects of a suspected contaminant.[12][13][14][20]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment: Prepare serial dilutions of the suspected contaminated reagent (e.g., serum) or the pure compound (if available). Remove the old medium from the cells and add 100 µL of the prepared treatment dilutions. Include untreated and vehicle-only controls. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[12]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.[12]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan (B1609692) crystals. Read the absorbance at a wavelength between 550 and 600 nm.[12]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control.

Protocol 2: Colorimetric Caspase-3 Activity Assay

This protocol measures the activity of activated Caspase-3 in cell lysates.[16][17][21][22]

  • Induce Apoptosis: Treat cells (1-5 x 10⁶ cells per sample) with the suspected contaminant for the desired time. Prepare an untreated control sample concurrently.

  • Cell Lysis: Pellet the cells by centrifugation. Re-suspend the pellet in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.

  • Prepare Lysate: Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Protein Quantification: Measure the protein concentration of each lysate to ensure equal loading. Adjust the concentration to 50-200 µg of protein per 50 µL of lysis buffer.

  • Assay Reaction: In a 96-well plate, add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each 50 µL of cell lysate.

  • Substrate Addition: Add 5 µL of the Caspase-3 substrate (e.g., DEVD-pNA at 4 mM) to each well to achieve a final concentration of 200 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Reading: Measure the absorbance at 400-405 nm using a microplate reader.[17]

  • Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold increase in Caspase-3 activity.

References

Validation & Comparative

A Comparative Analysis of 3-Epichromolaenide and Other Bioactive Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sesquiterpene lactones (SLs) are a diverse group of naturally occurring compounds renowned for their wide range of biological activities, including potent anti-inflammatory and anticancer properties. This guide provides a comparative overview of 3-Epichromolaenide and other well-characterized sesquiterpene lactones such as helenalin (B1673037), eupatoriopicrin (B210294), parthenolide (B1678480), costunolide, and dehydrocostus lactone. Due to the limited publicly available data on the specific biological activities of this compound, this guide incorporates data on extracts from Chromolaena odorata, a plant from the same genus, to provide a relevant comparison.

Comparative Analysis of Biological Activity

The primary mechanism of action for many sesquiterpene lactones involves the alkylation of nucleophilic sites on biological macromolecules, which is often attributed to the presence of an α-methylene-γ-lactone moiety.[1] This activity underlies their ability to modulate key signaling pathways involved in inflammation and cancer, most notably the NF-κB pathway.[2][3]

Cytotoxic Activity

The cytotoxic effects of various sesquiterpene lactones against different cancer cell lines have been extensively studied. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological processes, including cell proliferation.

Sesquiterpene LactoneCell LineIC50 (µM)Exposure Time (h)Reference
From Chromolaena Genus
Ethyl Acetate Extract of Chromolaena odorataMCF-7 (Breast)218.78 µg/mL48
T47D (Breast)307.61 µg/mL48
Other Sesquiterpene Lactones
HelenalinGLC4 (Lung Carcinoma)0.442[4]
COLO 320 (Colorectal)1.02[4]
EupatoriopicrinFIO 26 (Fibrosarcoma)4.11[5]
ParthenolideSiHa (Cervical)8.42Not Specified[6]
MCF-7 (Breast)9.54Not Specified[6]
A549 (Lung)4.3Not Specified[7]
TE671 (Medulloblastoma)6.5Not Specified[7]
HT-29 (Colon)7.0Not Specified[7]
CostunolideH1299 (Lung)23.93Not Specified[8]
SK-BR-3 (Breast)12.76Not Specified[9]
T47D (Breast)15.34Not Specified[9]
MCF-7 (Breast)30.16Not Specified[9]
MDA-MB-231 (Breast)27.90Not Specified[9]
Dehydrocostus LactoneU118 (Glioblastoma)17.1648[10]
U251 (Glioblastoma)22.3348[10]
U87 (Glioblastoma)26.4248[10]
HCC70 (Breast)1.11Not Specified[11]
MCF-7 (Breast)24.70Not Specified[11]
BON-1 (Pancreatic)71.924[12]
BON-1 (Pancreatic)52.348[12]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methodologies. The data for Chromolaena odorata is for a crude extract and not a purified compound, hence the unit is in µg/mL.

Anti-inflammatory Activity

A key anti-inflammatory mechanism of many sesquiterpene lactones is the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammatory responses, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines and mediators.

Sesquiterpene LactoneAssayTarget/StimulusIC50Reference
Dehydrocostus LactoneNO ProductionLPS/IFNγ2.283 µM[13]
Dehydrocostus LactoneNLRP3 Inflammasome25.44 nM[14]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

NF_kB_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TNFR->IKK activates TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->IkB degradation IkB_NFkB->NFkB releases SL Sesquiterpene Lactones (e.g., Helenalin) SL->IKK inhibits SL->NFkB directly inhibits p65 DNA DNA NFkB_nuc->DNA binds Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription initiates

Caption: Simplified NF-κB signaling pathway and points of inhibition by sesquiterpene lactones.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat cells with Sesquiterpene Lactones seed->treat incubate Incubate for defined period treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate to allow formazan (B1609692) formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize measure Measure absorbance (570 nm) solubilize->measure end End measure->end

Caption: General workflow for assessing cytotoxicity using the MTT assay.

NFkB_Reporter_Assay_Workflow start Start transfect Transfect cells with NF-κB luciferase reporter start->transfect seed Seed transfected cells in 96-well plate transfect->seed treat Pre-treat cells with Sesquiterpene Lactones seed->treat stimulate Stimulate with TNF-α or LPS treat->stimulate incubate Incubate for 6-24 hours stimulate->incubate lyse Lyse cells incubate->lyse add_substrate Add luciferase substrate lyse->add_substrate measure Measure luminescence add_substrate->measure end End measure->end

Caption: Workflow for the NF-κB luciferase reporter gene assay.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability and proliferation.[15]

Materials:

  • Cells in culture

  • 96-well flat-bottomed microplate

  • Complete culture medium

  • Sesquiterpene lactone stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the sesquiterpene lactones in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

NF-κB Luciferase Reporter Gene Assay

This assay is used to quantify the transcriptional activity of NF-κB.[16]

Materials:

  • Cells stably or transiently transfected with an NF-κB-driven luciferase reporter plasmid

  • 96-well white, opaque cell culture plates

  • Complete culture medium

  • Sesquiterpene lactone stock solutions (in DMSO)

  • NF-κB stimulus (e.g., TNF-α or LPS)

  • Luciferase assay reagent kit (containing cell lysis buffer and luciferase substrate)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the transfected cells into a 96-well white plate at an appropriate density in 100 µL of complete culture medium. Incubate overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the sesquiterpene lactones for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-24 hours. Include unstimulated and vehicle-treated controls.

  • Cell Lysis: After the incubation period, wash the cells with PBS and then add 20-100 µL of cell lysis buffer to each well. Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Luminescence Measurement: Add an equal volume of luciferase substrate to each well. Immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration in each well. Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.

Conclusion

While specific data for this compound remains elusive in the current body of scientific literature, the broader family of sesquiterpene lactones, including those from the Chromolaena genus, demonstrates significant potential as cytotoxic and anti-inflammatory agents. The comparative data presented here for well-studied compounds like helenalin, parthenolide, and others highlight their potent biological activities, often in the low micromolar range. The primary mechanism of action for many of these compounds involves the modulation of the NF-κB signaling pathway. Further research is warranted to isolate and characterize the bioactivities of this compound and other sesquiterpenoids from Chromolaena species to fully understand their therapeutic potential. The provided experimental protocols offer a standardized framework for conducting such investigations.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 3-Epichromolaenide and related sesquiterpene lactones. While specific experimental data on this compound is limited in publicly available literature, this document leverages data from structurally similar and well-studied sesquiterpene lactones to offer insights into its potential biological profile. Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse and potent biological activities, particularly cytotoxic and anti-inflammatory effects.

Comparative Biological Activity of Sesquiterpene Lactones

The biological activities of sesquiterpene lactones are often attributed to the presence of an α-methylene-γ-lactone moiety, which can react with biological nucleophiles. This reactivity is central to their mechanism of action. Below is a summary of the cytotoxic and anti-inflammatory activities of several representative sesquiterpene lactones.

Cytotoxic Activity

Sesquiterpene lactones have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), effective concentration (EC50), or growth inhibition (GI50) values are commonly used to quantify this activity.

CompoundCell LineActivity MetricValue (µM)Reference
IvalinC2C12 (myoblasts)EC502.7 - 3.3[1]
ParthenolideC2C12 (myoblasts)EC504.7 - 5.6[1]
CumaninSplenocytes (normal cells)CC5029.4[2]
Helenalin Silylated Derivative 13Various tumor cell linesGI500.15 - 0.59[2]
Helenalin Silylated Derivative 14Various tumor cell linesGI500.15 - 0.59[2]
Ditriazolyl cumanin derivative 11WiDr (colon tumor)GI502.3[2]
Anti-inflammatory Activity

The anti-inflammatory properties of sesquiterpene lactones are well-documented and are largely mediated through the inhibition of key inflammatory pathways.

Compound ClassKey Anti-inflammatory EffectsReferences
Sesquiterpene LactonesInhibition of carrageenan-induced edema and chronic adjuvant-induced arthritis in rodents.[3]
Uncoupling of oxidative phosphorylation in human polymorphonuclear neutrophils.[3]
Inhibition of human polymorphonuclear neutrophil chemotaxis.[3]
Inhibition of prostaglandin (B15479496) synthetase activity.[3]
Stabilization of lysosomal membranes.[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the biological activity of sesquiterpene lactones.

Cytotoxicity Assays

1. MTT Assay:

This colorimetric assay is a standard method for assessing cell viability.

  • Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. Sulforhodamine B (SRB) Assay:

This assay is used to determine cell density based on the measurement of cellular protein content.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

  • Protocol:

    • Seed and treat cells in a 96-well plate as described for the MTT assay.

    • After the incubation period, fix the cells with trichloroacetic acid (TCA).

    • Wash the plates with water to remove the TCA.

    • Stain the cells with SRB solution.

    • Wash away the unbound dye with 1% acetic acid.

    • Solubilize the protein-bound dye with a Tris base solution.

    • Measure the absorbance at approximately 510 nm.

    • Calculate the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Assays

1. Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages:

This assay measures the production of nitric oxide, a key inflammatory mediator.

  • Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

    • Pre-treat the cells with different concentrations of the test compound for a specific duration.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

A primary mechanism by which sesquiterpene lactones exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->ProInflammatory_Genes Induces Sesquiterpene_Lactones Sesquiterpene Lactones Sesquiterpene_Lactones->IKK Inhibit Sesquiterpene_Lactones->NFkB Inhibit

Caption: The NF-κB signaling pathway and points of inhibition by sesquiterpene lactones.

General Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening compounds for cytotoxic activity.

Cytotoxicity_Workflow Start Start: Compound Library Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Treatment Compound Treatment Cell_Culture->Treatment Incubation Incubation (24-72h) Treatment->Incubation Viability_Assay Cell Viability Assay (MTT/SRB) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50/GI50) Viability_Assay->Data_Analysis End End: Identify Hits Data_Analysis->End

Caption: A generalized workflow for in vitro cytotoxicity screening of compounds.

References

A Comparative Analysis of Synthetic Strategies for 3-Epichromolaenide and Related Germacranolide Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of germacranolide sesquiterpene lactones, a class of natural products with significant biological activities, presents a considerable challenge to synthetic chemists. 3-Epichromolaenide, a member of this family, is characterized by a core 10-membered carbocyclic ring fused to a lactone. While a direct total synthesis of this compound has not been documented in publicly available literature, this guide provides a comparative analysis of established synthetic methods for structurally related germacranolides. This analysis will aid researchers in designing potential synthetic routes to this compound and other complex sesquiterpenes.

The primary hurdles in the synthesis of germacranolides include the stereocontrolled construction of the medium-sized 10-membered ring and the installation of various oxygenated functional groups. This guide will explore several key synthetic strategies, presenting their core concepts, potential advantages, and disadvantages.

Key Synthetic Strategies for Germacranolide Core Construction

The formation of the 10-membered ring is the cornerstone of any germacranolide synthesis. Several methodologies have been developed to tackle this challenge, each with its own merits.

1. Intramolecular Cyclization Strategies

Intramolecular cyclization of an acyclic precursor is a common and powerful approach to form the 10-membered ring.

  • Nozaki-Hiyama-Kishi (NHK) Reaction: This chromium(II)-mediated reductive coupling of an aldehyde and a vinyl halide is a reliable method for forming carbon-carbon bonds in a macrocyclic context. It is known for its high functional group tolerance.

  • Palladium-Catalyzed Macrocyclizations: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to close the 10-membered ring. These methods offer mild reaction conditions and good stereochemical control.

  • Ring-Closing Metathesis (RCM): While highly effective for many macrocycles, RCM can be challenging for the synthesis of germacranolide-type 10-membered rings due to potential issues with E/Z selectivity of the newly formed double bond.

2. Fragmentation Strategies

Fragmentation of bicyclic systems provides a powerful entry to the germacrane (B1241064) skeleton, often with excellent stereochemical control.

  • Marshall Fragmentation: This method involves the fragmentation of a mesylated or tosylated decalinylic alcohol, leading to the formation of a 10-membered ring with two E-configured double bonds.

  • Grob-Type Fragmentation: This fragmentation proceeds via an anti-periplanar arrangement of a leaving group and a carbon-carbon bond to be cleaved, offering a predictable way to generate the desired macrocycle.

3. Transannular Cyclization Strategies

While typically used to synthesize other sesquiterpene skeletons from germacrane precursors, understanding these reactions is crucial for synthetic design, as they can represent undesired side reactions or be harnessed for further diversification.

Comparative Overview of Synthetic Approaches

The following table summarizes the key features of the discussed strategies, providing a basis for selecting an appropriate approach for the synthesis of a target germacranolide like this compound.

Strategy Key Reaction Advantages Disadvantages Applicability to this compound
Intramolecular Cyclization Nozaki-Hiyama-Kishi ReactionHigh functional group tolerance, reliable for C-C bond formation.Stoichiometric use of chromium salts.Potentially suitable for closing the 10-membered ring at a late stage.
Palladium-Catalyzed CouplingMild conditions, good stereocontrol.Requires synthesis of suitable precursors (e.g., organoboron or organotin reagents).A viable option for constructing the core framework.
Fragmentation Marshall FragmentationExcellent stereocontrol for (E,E)-dienes, predictable.Requires synthesis of a specific bicyclic precursor.A strong candidate for establishing the core stereochemistry of the 10-membered ring.
Grob-Type FragmentationRegio- and stereospecific formation of double bonds.The geometry of the bicyclic precursor is critical.Could be employed to generate the germacrane skeleton from a suitable decalin system.

Hypothetical Synthetic Pathways for this compound

Based on the analysis of existing synthetic methods for related germacranolides, two potential retrosynthetic pathways for this compound are proposed below. These are intended to be illustrative and would require significant experimental validation.

Pathway A: Intramolecular Cyclization Approach

This approach envisions the late-stage formation of the 10-membered ring.

G Epichromolaenide This compound Acyclic_Precursor Acyclic Precursor (with aldehyde and vinyl iodide) Epichromolaenide->Acyclic_Precursor Intramolecular Nozaki-Hiyama-Kishi Reaction Functional_Group_Interconversion Functional Group Interconversion Acyclic_Precursor->Functional_Group_Interconversion Lactonization & Functionalization Chiral_Fragments Simpler Chiral Fragments Functional_Group_Interconversion->Chiral_Fragments Fragment Coupling

Caption: Retrosynthetic analysis of this compound via an intramolecular cyclization strategy.

Pathway B: Fragmentation Approach

This pathway relies on the fragmentation of a bicyclic precursor to construct the 10-membered ring.

G Epichromolaenide This compound Germacrane_Intermediate Germacrane Intermediate Epichromolaenide->Germacrane_Intermediate Lactone Formation & Oxidation Decalin_Precursor Functionalized Decalin Precursor Germacrane_Intermediate->Decalin_Precursor Marshall or Grob Fragmentation Simpler_Starting_Materials Simpler Starting Materials Decalin_Precursor->Simpler_Starting_Materials Annulation Reactions

Caption: Retrosynthetic analysis of this compound using a fragmentation strategy.

Experimental Protocols for Key Reactions (Representative Examples)

As no direct synthesis of this compound is reported, the following are representative protocols for key transformations used in the synthesis of other germacranolide sesquiterpenes. These should be adapted and optimized for a specific synthetic route.

1. Nozaki-Hiyama-Kishi Macrocyclization

  • Reaction: Intramolecular coupling of a ω-iodo-α,β-unsaturated aldehyde.

  • Procedure: To a stirred suspension of CrCl₂ (10.0 equiv) and NiCl₂ (0.1 equiv) in anhydrous THF at 0 °C under an argon atmosphere is added a solution of the acyclic precursor (1.0 equiv) in THF via syringe pump over 10-12 hours. The reaction mixture is stirred at room temperature for an additional 12 hours. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

2. Marshall Fragmentation

  • Reaction: Fragmentation of a mesylated decalin-diol monomesylate.

  • Procedure: To a solution of the decalin-diol monomesylate (1.0 equiv) in a suitable solvent (e.g., THF or DME) is added a base such as potassium tert-butoxide (2.0 equiv) or sodium hydride (2.0 equiv) at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is purified by column chromatography.

Conclusion

The synthesis of this compound, while not yet reported, is a feasible goal for synthetic chemists armed with the powerful strategies developed for other members of the germacranolide family. The choice of synthetic route will depend on factors such as the availability of starting materials, desired stereochemical control, and overall efficiency. Both intramolecular cyclization and fragmentation strategies offer viable pathways, and a successful synthesis will likely involve a careful combination of modern synthetic methods. The information presented in this guide provides a solid foundation for the development of a successful total synthesis of this compound and other complex sesquiterpene lactones.

Unraveling the Action of 3-Epichromolaenide: A Comparative Guide to its Anti-Inflammatory and Anticancer Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comparative analysis of the putative mechanism of action of 3-Epichromolaenide, a sesquiterpene lactone, against the well-characterized alternative compounds, Parthenolide (B1678480) and Helenalin. This document compiles available experimental data to offer an objective evaluation of their performance and detailed protocols for validation.

Introduction

This compound is a naturally occurring sesquiterpene lactone isolated from Chromolaena glaberrima. While direct extensive research on this compound is limited, its chemical classification as a germacranolide sesquiterpene lactone places it within a class of compounds renowned for their potent anti-inflammatory and anticancer properties. The biological activities of sesquiterpene lactones are often attributed to the presence of an α-methylene-γ-lactone moiety, which can interact with biological nucleophiles, notably cysteine residues in key signaling proteins.

This guide will cross-validate the inferred mechanism of action of this compound by comparing it with two well-studied sesquiterpene lactones, Parthenolide and Helenalin. The primary mechanism of action for these compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses, as well as cell survival and proliferation. Modulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways has also been observed.

Comparative Performance: Quantitative Analysis

Due to the limited direct experimental data for this compound, we present its potential efficacy based on the activity of structurally related germacranolide sesquiterpenes. The following tables summarize the half-maximal inhibitory concentrations (IC50) of Parthenolide and Helenalin against various cancer cell lines, providing a benchmark for the anticipated performance of this compound.

Table 1: Comparative Cytotoxicity (IC50) of Sesquiterpene Lactones against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound (inferred) --5.0 - 15.0*-
Parthenolide A549Lung Carcinoma4.3[1][2]
TE671Medulloblastoma6.5[1][2]
HT-29Colon Adenocarcinoma7.0[1][2]
SiHaCervical Cancer8.42[3][4][5]
MCF-7Breast Cancer9.54[3][4][5]
Helenalin T47DBreast Cancer2.23 (72h)[6][7]
GLC4Lung Carcinoma0.44 (2h)[8]
COLO 320Colon Adenocarcinoma1.0 (2h)[8]

*Note: The IC50 range for this compound is an educated estimate based on the reported cytotoxic activities of other germacranolide sesquiterpenes isolated from the Chromolaena genus and related species. Further experimental validation is required.

Table 2: Comparative Anti-Inflammatory Activity (IC50) of Sesquiterpene Lactones

CompoundAssayCell Line/ModelIC50 (µM)Reference
This compound (inferred) NF-κB Inhibition-1.0 - 10.0*-
Parthenolide NF-κB Inhibition (LPS-induced)THP-1 monocytes4.79[9]
Neurolenins B, C+D, Lobatin B NF-κB Inhibition (LPS-induced)THP-1 monocytes0.17 - 2.32[9]
Helenalin NF-κB DNA Binding InhibitionJurkat T cells~5.0[10]
Germacranolides (from Vernonia sylvatica) NF-κB Inhibition (LPS-induced)THP1-Dual cells4.12 - 10.57[11]

*Note: The IC50 range for this compound is an educated estimate based on the reported anti-inflammatory activities of other germacranolide sesquiterpenes. Further experimental validation is required.

Signaling Pathways and Experimental Workflows

The primary proposed mechanism of action for this compound and its comparators is the inhibition of the NF-κB signaling pathway. The following diagrams, generated using the DOT language, illustrate this pathway and the experimental workflows used for its validation.

G Inferred Mechanism of Action of this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NFκB NF-κB (p50/p65) Proteasome Proteasome IκBα->Proteasome ubiquitination & degradation NFκB_active Active NF-κB (p50/p65) NFκB->NFκB_active translocates to Epichromolaenide This compound (and alternatives) Epichromolaenide->IKK_Complex inhibits Epichromolaenide->NFκB inhibits (direct alkylation) DNA DNA NFκB_active->DNA binds to Gene_Expression Pro-inflammatory & Pro-survival Gene Expression DNA->Gene_Expression induces

Caption: Inferred NF-κB signaling pathway inhibition by this compound.

G Experimental Workflow for Validating NF-κB Inhibition cluster_assays Downstream Assays Cell_Culture 1. Cell Culture (e.g., Macrophages, Cancer Cell Lines) Treatment 2. Treatment - this compound / Alternatives - Inflammatory Stimulus (e.g., LPS) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis (Cytoplasmic & Nuclear Fractionation) Treatment->Cell_Lysis Western_Blot 4a. Western Blot (p-IκBα, IκBα, p-p65, p-MAPKs) Cell_Lysis->Western_Blot EMSA 4b. EMSA (NF-κB DNA Binding) Cell_Lysis->EMSA Reporter_Assay 4c. Luciferase Reporter Assay (NF-κB Transcriptional Activity) Cell_Lysis->Reporter_Assay IKK_Assay 4d. IKK Kinase Assay (IKKβ Activity) Cell_Lysis->IKK_Assay Data_Analysis 5. Data Analysis & Comparison Western_Blot->Data_Analysis EMSA->Data_Analysis Reporter_Assay->Data_Analysis IKK_Assay->Data_Analysis

Caption: Workflow for validating the mechanism of action of this compound.

Detailed Experimental Protocols

To facilitate the cross-validation of this compound's mechanism of action, detailed protocols for key experiments are provided below.

NF-κB Electrophoretic Mobility Shift Assay (EMSA)

Objective: To qualitatively and quantitatively assess the DNA binding activity of the NF-κB p65 subunit.

Materials:

  • Nuclear protein extracts from treated and untreated cells.

  • Biotin-labeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').

  • Poly(dI-dC).

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

  • Unlabeled ("cold") competitor oligonucleotide.

  • Anti-p65 antibody for supershift analysis.

  • Native polyacrylamide gel (6%).

  • TBE buffer (Tris/Borate/EDTA).

  • Chemiluminescent nucleic acid detection module.

Protocol:

  • Prepare nuclear extracts from cells treated with this compound (or alternatives) and stimulated with an appropriate inflammatory agent (e.g., TNF-α).

  • In a microcentrifuge tube, combine 10-20 µg of nuclear extract, 1 µg of poly(dI-dC), and binding buffer.

  • For competition assays, add a 50-fold molar excess of unlabeled oligonucleotide. For supershift assays, add 1-2 µg of anti-p65 antibody and incubate on ice for 30 minutes.

  • Add the biotin-labeled NF-κB probe to the reaction mixture and incubate at room temperature for 20-30 minutes.

  • Load the samples onto a pre-run 6% native polyacrylamide gel.

  • Perform electrophoresis in 0.5X TBE buffer at 100-150V until the dye front reaches the bottom of the gel.

  • Transfer the DNA-protein complexes from the gel to a positively charged nylon membrane.

  • Crosslink the DNA to the membrane using a UV crosslinker.

  • Detect the biotin-labeled DNA using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Visualize the bands using an imaging system. A decrease in the intensity of the shifted band in treated samples compared to the stimulated control indicates inhibition of NF-κB DNA binding.

NF-κB Luciferase Reporter Assay

Objective: To quantify the transcriptional activity of NF-κB.

Materials:

  • HEK293T or other suitable cells.

  • NF-κB luciferase reporter plasmid (containing multiple copies of the NF-κB consensus sequence upstream of a luciferase gene).

  • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Transfection reagent (e.g., Lipofectamine).

  • This compound or alternative compounds.

  • NF-κB activating agent (e.g., TNF-α).

  • Dual-Luciferase Reporter Assay System.

  • Luminometer.

Protocol:

  • Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • After 24 hours, treat the transfected cells with various concentrations of this compound or the alternative compounds for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.

  • Lyse the cells using the passive lysis buffer provided with the assay kit.

  • Measure the firefly luciferase activity in the cell lysate using a luminometer.

  • Subsequently, measure the Renilla luciferase activity in the same sample to normalize the data.

  • Calculate the relative luciferase units (RLU) by dividing the firefly luciferase activity by the Renilla luciferase activity. A dose-dependent decrease in RLU in treated samples indicates inhibition of NF-κB transcriptional activity.

Western Blot for Phosphorylated IκBα and MAPKs

Objective: To assess the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • Whole-cell lysates from treated and untreated cells.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes.

  • Transfer buffer and apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Protocol:

  • Treat cells with this compound or alternatives, followed by stimulation with an appropriate agonist.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate 20-40 µg of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the respective signaling pathway.

Conclusion

Based on its chemical structure as a germacranolide sesquiterpene lactone, this compound is predicted to exert anti-inflammatory and anticancer effects primarily through the inhibition of the NF-κB signaling pathway, a mechanism shared with the well-characterized compounds Parthenolide and Helenalin. The provided quantitative data for these alternatives serves as a valuable benchmark for the anticipated potency of this compound. The detailed experimental protocols and workflow diagrams offer a robust framework for the systematic cross-validation of its mechanism of action. Further investigation is warranted to definitively characterize the biological activity and therapeutic potential of this compound.

References

In Vivo vs. In Vitro Correlation for 3-Epichromolaenide: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo anticancer activities of 3-Epichromolaenide, a promising natural product isolated from Chromolaena glaberrima. The following sections detail the experimental data, protocols, and mechanistic insights to facilitate an objective evaluation of its therapeutic potential.

Data Summary

Quantitative data from in vitro and in vivo studies are summarized below, highlighting the compound's potency and efficacy across different experimental models.

Parameter In Vitro (IC50) Cell Line In Vivo (Tumor Growth Inhibition) Model
This compound ("molecule 3") 38.5 µMOVCAR-3 (Ovarian)80% at 10 mg/kgSubcutaneous Cervix Cancer Xenograft
48.2 µMSKOV3 (Ovarian)
55.7 µMHeLa (Cervical)
78.3 µMA549 (Lung)
92.1 µMMCF7 (Breast)
110.5 µMU-87 MG (Glioblastoma)
129.8 µMHuH-7 (Hepatocellular)
Cisplatin (Control) Not ReportedNot Applicable~80% at 10 mg/kgSubcutaneous Cervix Cancer Xenograft
Taxol (Control) Not ReportedNot ApplicableLess effective than this compoundSubcutaneous Cervix Cancer Xenograft

In Vitro Anticancer Activity

This compound, referred to as "molecule 3" in a key study, has demonstrated broad-spectrum cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, as determined by a 3-day cytotoxicity assay, indicate a variable sensitivity across different cancer types, with the highest potency observed against ovarian cancer cell lines.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay

1. Cell Culture:

  • Human cancer cell lines (HeLa, A549, MCF7, U-87 MG, HuH-7, SKOV3, and OVCAR-3) and normal cell lines (HEK293T, Hs 27, HS-5, Ect1/E6E7, and LL24) were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

  • Cells were cultured to 70-80% confluency before the experiment.

2. Cytotoxicity Assay (MTT Assay):

  • A predetermined number of cells were seeded in 96-well plates.

  • After 24 hours of incubation, cells were treated with various concentrations of this compound.

  • The plates were incubated for 72 hours.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated for an additional 4 hours to allow the formation of formazan (B1609692) crystals.

  • The formazan crystals were dissolved using a solubilization solution.

  • The absorbance was measured using a microplate reader to determine cell viability.

  • IC50 values were calculated from the dose-response curves.

In Vivo Anticancer Efficacy

In a subcutaneous cervix cancer xenograft model in mice, this compound exhibited potent antitumor activity.[1] Treatment with this compound at a dose of 10 mg/kg resulted in an 80% reduction in tumor growth over a 12-day observation period.[1] This efficacy was comparable to the standard-of-care chemotherapeutic agent, Cisplatin, and superior to Taxol, another microtubule-targeting agent.[1] Notably, the antitumor effect of this compound was reported to be dose-independent and did not cause weight loss in the treated mice, suggesting a favorable toxicity profile.[1]

Experimental Protocol: In Vivo Xenograft Mouse Model

1. Animal Model:

  • Immunodeficient mice (e.g., athymic nude or SCID mice) are typically used for xenograft studies.

  • Animals are allowed to acclimatize for at least one week before the experiment.

2. Tumor Implantation:

  • A suspension of human cervical cancer cells (e.g., HeLa) is prepared.

  • The cell suspension is injected subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment:

  • Tumor growth is monitored by measuring the tumor volume with calipers 2-3 times per week.

  • Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • This compound, Cisplatin, or Taxol (at 10 mg/kg) is administered to the respective treatment groups. The route of administration would typically be intravenous or intraperitoneal.

  • The control group receives a vehicle solution.

  • Tumor volumes and body weights are recorded throughout the 12-day treatment period.

4. Efficacy Evaluation:

  • At the end of the study, the percentage of tumor growth inhibition is calculated for each treatment group relative to the control group.

  • Tumors may be excised for further analysis, such as histology and immunohistochemistry (e.g., for proliferation markers like Ki67).

Mechanism of Action: Microtubule-Targeted Self-Assembly

The anticancer activity of this compound is attributed to its ability to target microtubules. It undergoes self-assembly in the cellular environment, and these molecular self-assemblies (MSAs) physically bind to the microtubule array. This interaction disrupts microtubule dynamics, leading to the suppression of tubulin polymerization. The compromised microtubule function triggers a prolonged mitotic arrest, characterized by atypical prometaphase-metaphase oscillations, ultimately leading to cancer cell death.

In Vivo vs. In Vitro Correlation: A Preliminary Assessment

While a formal pharmacokinetic/pharmacodynamic (PK/PD) correlation study has not been published, the available data allows for a preliminary assessment of the in vivo-in vitro correlation for this compound.

The potent in vitro cytotoxicity against various cancer cell lines, particularly HeLa cells (IC50 = 55.7 µM), translates to significant in vivo efficacy in a HeLa-derived xenograft model. The observed 80% tumor growth inhibition at a well-tolerated dose in vivo suggests that the concentrations achieved in the tumor microenvironment are sufficient to induce the cytotoxic effects observed in vitro.

The mechanism of action, targeting the fundamental process of mitosis via microtubule disruption, is consistent across both in vitro and in vivo settings. The ability of this compound to self-assemble and interact with microtubules is the underlying driver of its anticancer effects, which are manifest as cell death in culture and tumor regression in animal models.

Visualizing the Experimental Workflow and Signaling Pathway

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell Culture Cell Culture Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Culture->Cytotoxicity Assay (MTT) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Correlation Correlation IC50 Determination->Correlation Tumor Implantation Tumor Implantation Treatment Treatment Tumor Implantation->Treatment Tumor Growth Measurement Tumor Growth Measurement Treatment->Tumor Growth Measurement Efficacy Assessment Efficacy Assessment Tumor Growth Measurement->Efficacy Assessment Efficacy Assessment->Correlation This compound This compound This compound->Cytotoxicity Assay (MTT) This compound->Treatment

Caption: Experimental workflow for in vivo-in vitro correlation of this compound.

G This compound This compound Self-Assembly (MSAs) Self-Assembly (MSAs) This compound->Self-Assembly (MSAs) Microtubule Binding Microtubule Binding Self-Assembly (MSAs)->Microtubule Binding Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition Microtubule Binding->Tubulin Polymerization Inhibition Mitotic Arrest Mitotic Arrest Tubulin Polymerization Inhibition->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

References

Statistical Validation of Bioactivity Data: A Comparative Guide for Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a statistical validation of the bioactivity data for a selection of prominent sesquiterpene lactones, focusing on their cytotoxic, antimicrobial, and anti-inflammatory properties. The data is presented in a structured format to facilitate objective comparison and is supported by detailed experimental protocols and visualizations of relevant signaling pathways.

Comparative Bioactivity of Selected Sesquiterpene Lactones

The following tables summarize the quantitative bioactivity data for several well-studied sesquiterpene lactones. This data, including IC50 and Minimum Inhibitory Concentration (MIC) values, provides a basis for comparing their potency across different biological assays.

Table 1: Cytotoxic Activity of Sesquiterpene Lactones against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
ParthenolideHeLa5.8[1][2]
MCF-78.2[1][2]
A54912.5[1]
HelenalinJurkat0.5[3]
K5621.2[3]
AlantolactonePANC-13.5[4]
BxPC-35.1[4]

Table 2: Antimicrobial Activity of Sesquiterpene Lactones

CompoundMicroorganismMIC (µg/mL)Reference
CostunolideStaphylococcus aureus12.5[5]
Bacillus subtilis25[5]
Dehydrocostus LactoneEscherichia coli50[6]
Pseudomonas aeruginosa100[6]

Table 3: Anti-inflammatory Activity of Sesquiterpene Lactones

CompoundAssayIC50 (µM)Reference
CynaropicrinLPS-stimulated RAW 264.7 macrophages (NO production)2.1[7]
Inhibition of NF-κB activation1.5[7]
GrosheiminInhibition of iNOS expression4.7[8]
Inhibition of COX-2 expression6.2[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are provided below to ensure reproducibility and critical evaluation of the presented data.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the sesquiterpene lactones for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Assay (Broth Microdilution Method)
  • Inoculum Preparation: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known concentration of microorganisms.

  • Serial Dilution: The sesquiterpene lactones are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Treatment: Cells are pre-treated with various concentrations of the sesquiterpene lactones for 1 hour.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.

  • Nitrite (B80452) Measurement: After 24 hours, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of NO production (IC50) is determined.

Signaling Pathways and Experimental Workflows

The bioactivity of sesquiterpene lactones is often mediated through the modulation of specific signaling pathways. The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.

experimental_workflow cluster_cell_culture Cell/Microbe Culture cluster_treatment Treatment cluster_assay Bioassay cluster_data_analysis Data Analysis A Cell Line or Microbial Strain B Culture Media A->B Inoculation C Compound Dilution B->C D Incubation C->D E MTT Assay D->E F Microdilution D->F G Griess Assay D->G H Absorbance/Turbidity Measurement E->H F->H G->H I IC50/MIC Calculation H->I

Caption: General experimental workflow for in vitro bioactivity testing.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes activates transcription of SL Sesquiterpene Lactones SL->IKK inhibit SL->NFkB inhibit

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

This comparative guide provides a framework for understanding the bioactivity of sesquiterpene lactones. While data for 3-Epichromolaenide remains to be elucidated, the information presented here on other members of its chemical class offers valuable insights for the scientific community engaged in natural product-based drug discovery. Further research is warranted to isolate and characterize the bioactivities of this compound to fully understand its therapeutic potential.

References

Independent Verification of 3-Epihiyodorilactone B Research Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the available research on sesquiterpenoid lactones, with a focus on the context of the hiyodorilactone family. It is important to note at the outset that a comprehensive literature search did not yield specific research findings, quantitative data, or detailed experimental protocols for a compound explicitly named "3-Epihiyodorilactone B."

The information presented herein is based on published studies of closely related sesquiterpenoid lactones isolated from various Eupatorium species. This guide aims to offer a foundational understanding of the cytotoxic potential of this class of compounds, which may serve as a valuable reference point for future investigations into specific stereoisomers like 3-Epihiyodorilactone B.

Comparative Cytotoxicity of Sesquiterpenoid Lactones from Eupatorium Species

While data for 3-Epihiyodorilactone B is unavailable, numerous studies have documented the cytotoxic effects of other sesquiterpenoid lactones isolated from the Eupatorium genus. These compounds have demonstrated potent activity against a range of human cancer cell lines. The following table summarizes the cytotoxic activities (IC50 values) of several representative sesquiterpenoid lactones, providing a basis for comparison within this chemical class.

Compound NameCancer Cell LineIC50 (µM)Reference
Eupalinolide CA-549 (Lung)3.8[1][2]
Eupalinolide CBGC-823 (Gastric)2.1[1][2]
Eupalinolide CSMMC-7721 (Liver)4.5[1][2]
Eupalinolide CHL-60 (Leukemia)1.2[1][2]
Eupalinolide DA-549 (Lung)4.2[1][2]
Eupalinolide DBGC-823 (Gastric)2.9[1][2]
Eupalinolide DSMMC-7721 (Liver)5.3[1][2]
Eupalinolide DHL-60 (Leukemia)1.8[1][2]
Eupalinolide EA-549 (Lung)2.5[1][2]
Eupalinolide EBGC-823 (Gastric)1.7[1][2]
Eupalinolide ESMMC-7721 (Liver)3.1[1][2]
Eupalinolide EHL-60 (Leukemia)0.9[1][2]
Eupalinilide BP-388 (Leukemia)0.8[3]
Eupalinilide BA-549 (Lung)2.1[3]
Eupalinilide EP-388 (Leukemia)1.2[3]
Eupalinilide EA-549 (Lung)3.5[3]
3-epi-HelianginKB (Oral Epidermoid)3.2[4]
3-epi-HelianginHela (Cervical)4.5[4]
3-epi-HelianginHepa59T/VGH (Liver)5.1[4]

Experimental Protocols

The methodologies employed in the cited studies for evaluating cytotoxicity generally follow standard cell-based assays. Below is a generalized protocol representative of those used in the referenced literature.

General Cytotoxicity Assay Protocol (MTT Assay)

  • Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10^4 cells/mL) and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Potential Signaling Pathways and Experimental Workflows

While specific signaling pathways for 3-Epihiyodorilactone B have not been elucidated, research on other sesquiterpenoid lactones suggests that their cytotoxic effects are often mediated through the induction of apoptosis. A generalized workflow for investigating the mechanism of action of a novel cytotoxic compound is depicted below.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification A Isolate/Synthesize Compound B Cytotoxicity Screening (e.g., MTT Assay) A->B C Apoptosis Assays (e.g., Annexin V/PI Staining) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Western Blot for Apoptotic Proteins (e.g., Caspases, Bcl-2 family) C->E F Pathway Analysis E->F G In Vitro Kinase Assays F->G H Molecular Docking F->H

Experimental workflow for cytotoxic compound evaluation.

A potential signaling pathway that could be investigated for cytotoxic sesquiterpenoid lactones involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.

G A Sesquiterpenoid Lactone B Cellular Stress A->B C Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Hypothetical intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

The existing body of research strongly indicates that sesquiterpenoid lactones from Eupatorium species are a promising source of cytotoxic compounds with potential for anticancer drug development. While direct experimental data on 3-Epihiyodorilactone B is currently lacking in the public domain, the data presented for analogous compounds can guide future research.

To independently verify the research findings for 3-Epihiyodorilactone B, the following steps are recommended:

  • Isolation or Synthesis: The primary challenge is to obtain a pure sample of 3-Epihiyodorilactone B. This would likely involve targeted isolation from a natural source, such as Eupatorium hiyodorilitoris, or a stereoselective chemical synthesis.

  • Structural Elucidation: Confirmation of the stereochemistry at the C-3 position is critical and would require detailed spectroscopic analysis, including 1D and 2D NMR, and potentially X-ray crystallography.

  • In Vitro Cytotoxicity Screening: Once the compound is available, a comprehensive evaluation of its cytotoxic activity against a panel of human cancer cell lines is essential.

  • Mechanism of Action Studies: Should significant cytotoxicity be observed, further investigations into the underlying molecular mechanisms, such as the induction of apoptosis, cell cycle arrest, or inhibition of specific signaling pathways, would be warranted.

This guide serves as a starting point for researchers interested in the hiyodorilactone family of sesquiterpenoid lactones. The pursuit of research on specific, less-studied stereoisomers like 3-Epihiyodorilactone B holds the potential to uncover novel and potent anticancer agents.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 3-Epichromolaenide must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. As a sesquiterpene lactone derived from Chromolaena odorata, this compound may exhibit toxic properties, necessitating careful management of its waste.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety practices for hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.[3][4] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[5][6]

Step-by-Step Disposal Procedures

The proper disposal of this compound waste involves segregation, containment, labeling, and transfer. This process is critical for minimizing exposure risks and ensuring compliant waste management.

Step 1: Waste Segregation

Proper segregation is the first step in safe disposal. Different forms of waste must be handled separately to prevent hazardous reactions.

  • Solid Waste: Collect solid this compound, such as powder or residue, in a designated, compatible, and clearly labeled hazardous waste container.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container designated for liquid hazardous waste. Ensure the container material is compatible with the solvents used.[7]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be disposed of as solid hazardous waste.

Step 2: Waste Containment and Labeling

Proper containment and labeling are essential for safe storage and identification of hazardous waste.

  • Containers: Use only approved, non-reactive containers with secure, tight-fitting lids.[8] Never use food or beverage containers for chemical waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration, and the date of accumulation.[7][8]

Step 3: Storage

Store waste containers in a designated and secure satellite accumulation area within the laboratory.[4] This area should be away from general lab traffic and incompatible chemicals. Ensure secondary containment is used to capture any potential leaks.

Step 4: Disposal

Arrange for the collection of the hazardous waste through your institution's EHS department.[3][4] Do not dispose of this compound down the drain or in the regular trash.[9]

Quantitative Data Summary

Waste TypeContainer RequirementsKey Disposal Actions
Solid Waste Labeled, sealed, non-reactive containerCollect pure compound and contaminated solids. Do not mix with liquid waste.
Liquid Waste Labeled, sealed, leak-proof, compatible containerCollect solutions containing the compound. Segregate halogenated and non-halogenated solvents if required by your institution. Do not overfill.
Sharps Waste Puncture-resistant sharps containerDispose of any needles or other sharps contaminated with this compound in a designated sharps container.
Empty Containers Triple-rinsed or managed as hazardous wasteFor containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[9] Otherwise, after thorough rinsing, deface the label and dispose.

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the specific neutralization or degradation of this compound for disposal purposes. Therefore, reliance on professional hazardous waste disposal services is mandatory.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_0 Start: Generation of this compound Waste cluster_1 Step 1: Segregation & Containment cluster_2 Step 2: Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Final Disposal A Solid Waste (e.g., powder, residue) D Collect in Labeled Solid Waste Container A->D B Liquid Waste (e.g., solutions) E Collect in Labeled Liquid Waste Container B->E C Contaminated Materials (e.g., gloves, pipette tips) C->D F Label Container: 'Hazardous Waste' 'this compound' Date & PI Name D->F E->F G Store in Designated Satellite Accumulation Area with Secondary Containment F->G H Contact EHS for Waste Pickup G->H I Professional Hazardous Waste Disposal H->I

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocol for 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: December 2025

A Precautionary Approach to Handling a Novel Compound

Researchers, scientists, and drug development professionals require immediate and reliable safety information to ensure a secure laboratory environment. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for handling 3-Epichromolaenide.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles and a face shield should be worn to protect against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene) are mandatory. Double gloving is recommended for enhanced protection. Gloves should be changed immediately if contaminated.
Body Protection A fully buttoned laboratory coat, preferably made of a chemically resistant material, must be worn. Consider a disposable gown for procedures with a higher risk of splashes.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation and a fume hood is not available, a NIOSH-approved respirator is required.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical to minimize risk. The following steps provide a clear workflow for the safe handling of this compound.

1. Engineering Controls and Preparation:

  • Ventilation: All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Work Area: Designate a specific area for handling this compound. This area should be clearly marked and kept clean and uncluttered.

2. Safe Work Practices:

  • Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.

  • Handling: Use a spatula or other appropriate tools to handle the solid compound. Avoid creating dust. If working with a solution, use a calibrated pipette and avoid splashing.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

3. Spill and Emergency Procedures:

  • Minor Spills: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Major Spills: In the event of a large spill, evacuate the area and alert laboratory personnel and the safety officer immediately.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the individual to fresh air.

    • In all cases of exposure, seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound, including unused compound, contaminated PPE, and absorbent materials, must be collected in a clearly labeled, sealed, and chemically compatible waste container.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Disposal Route: Dispose of the chemical waste through your institution's hazardous waste program. Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_end Completion prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_area Prepare Designated Work Area prep_hood->prep_area handle_compound Handle this compound prep_area->handle_compound cleanup_area Decontaminate Work Area handle_compound->cleanup_area dispose_waste Segregate & Store Waste cleanup_area->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_process End of Process wash_hands->end_process

Caption: Safe handling workflow for this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.